Fmoc-Tic-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBCUNCXDZOOU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359655 | |
| Record name | Fmoc-Tic-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-33-6 | |
| Record name | Fmoc-Tic-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Tic-OH chemical structure and molecular weight
An In-depth Technical Guide to Fmoc-Tic-OH: Structure, Properties, and Application in Peptide Synthesis
Introduction
This compound, with the IUPAC name (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry.[1] As a derivative of the constrained non-proteinogenic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), it is instrumental in the synthesis of peptidomimetics and structurally constrained peptides. The incorporation of the Tic residue, facilitated by this compound, imparts rigidity to the peptide backbone. This conformational constraint can protect susceptible peptide bonds from enzymatic degradation, thereby enhancing the peptide's biological half-life. Furthermore, the fixed conformation can lead to more potent and specific binding interactions with biological targets. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward use in standard solid-phase peptide synthesis (SPPS) protocols.[2]
Chemical Structure and Properties
The chemical identity and physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value |
| IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1] |
| Synonyms | Fmoc-L-Tic-OH, (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1][3] |
| CAS Number | 136030-33-6 |
| Molecular Formula | C₂₅H₂₁NO₄ |
| Molecular Weight | 399.44 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 146-149 °C[3] |
| Optical Activity | [α]20/D +26.0 ± 3.0°, c = 1% in methanol |
| Storage Temperature | 2-8°C[3] |
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a standard building block for the introduction of Tic residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis.[4] SPPS allows for the efficient, stepwise assembly of a peptide chain anchored to an insoluble resin support. The Fmoc group protects the Nα-amino group of the amino acid and is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638).[5]
Experimental Protocol: General Fmoc-SPPS Cycle
The following is a detailed methodology for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
1. Resin Selection and Preparation:
-
Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is appropriate.[6][7]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure that the reactive sites within the polymer matrix are accessible.[7][8]
2. Nα-Fmoc Deprotection:
-
The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed to expose a free amine for the next coupling step.
-
Procedure: The resin is treated with a 20% (v/v) solution of piperidine in DMF.[7] This treatment is typically performed for 5-10 minutes and may be repeated once to ensure complete deprotection.[5]
-
Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]
3. Amino Acid Activation and Coupling:
-
The carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound) must be activated to facilitate the formation of a peptide bond with the free amine on the resin.
-
Activation: A solution of the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) is prepared in DMF. A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added along with a base, commonly N,N-diisopropylethylamine (DIEA).[7][8]
-
Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation to ensure completion.[6] For sterically hindered amino acids like Tic, extended coupling times or the use of stronger coupling agents may be necessary.[5]
-
Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the complete consumption of free amines.[8]
4. Iteration and Chain Elongation:
-
The deprotection and coupling steps (2 and 3) are repeated for each subsequent amino acid in the desired peptide sequence.[6]
5. Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions. The exact composition of the cocktail depends on the amino acids present in the sequence.[8]
-
Recovery: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized for purification, typically by reverse-phase HPLC.
Workflow Visualization
The cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis is illustrated in the following diagram.
Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound Novabiochem® | 136030-33-6 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
An In-Depth Technical Guide to Fmoc-Tic-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tic-OH, chemically known as (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry and drug discovery. As a conformationally constrained analog of phenylalanine, the incorporation of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety can impart unique structural and biological properties to peptides. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its application in the synthesis of bioactive peptides, particularly those targeting opioid receptors.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1][2] |
| Synonyms | Fmoc-L-Tic-OH, (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [2][3] |
| CAS Number | 136030-33-6 | [4][5] |
| Molecular Formula | C₂₅H₂₁NO₄ | [4] |
| Molecular Weight | 399.44 g/mol | [6] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 146-149 °C | [3] |
| Optical Rotation | [α]²⁰/D +26.0 ± 3.0° (c = 1% in methanol) | [3] |
| Storage Temperature | 2-8°C | [3] |
Solubility
This compound exhibits good solubility in a range of polar organic solvents commonly used in peptide synthesis.
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | Soluble | [7] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [7] |
| Dichloromethane (DCM) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][7] |
| Acetonitrile | Soluble (in the context of reaction conditions) | [8] |
| Tetrahydrofuran (THF) | Soluble (often in mixtures) | [7] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound display characteristic signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) group and the tetrahydroisoquinoline-3-carboxylic acid moiety. While specific peak assignments can vary slightly based on the solvent and instrument, general regions for the proton and carbon signals can be identified.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.78-7.14 (m, 13H): Aromatic protons of the Fmoc and tetrahydroisoquinoline rings.
-
5.18 (d, 1H): CH of the Fmoc group.
-
4.70-4.21 (m, 3H): CH₂ and CH of the Fmoc group.
-
3.20-3.14 (m, 2H): CH₂ of the tetrahydroisoquinoline ring.[9]
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
170-175: Carboxylic acid carbon (C=O).
-
155-157: Carbamate carbon (C=O) of the Fmoc group.
-
141-144: Quaternary aromatic carbons of the Fmoc group.
-
120-128: Aromatic carbons of the Fmoc and tetrahydroisoquinoline rings.
-
67: CH₂ of the Fmoc group.
-
47: CH of the Fmoc group.
-
~55-60: α-carbon of the Tic moiety.
-
~40-45: CH₂ groups of the tetrahydroisoquinoline ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |
| ~3300 (broad) | O-H | Carboxylic acid hydroxyl group | |
| ~3000 | C-H | Aromatic and aliphatic C-H stretching | |
| ~1700 (strong) | C=O | Carbonyl stretching of the carboxylic acid and urethane | [10] |
| ~1500-1600 | C=C | Aromatic ring stretching | |
| ~1200-1300 | C-O | C-O stretching of the ester and carboxylic acid |
Mass Spectrometry (MS)
Electron impact ionization of this compound would be expected to show a molecular ion peak at m/z 399. Key fragmentation patterns would include the loss of the Fmoc group (m/z 222) and subsequent fragmentation of the Tic moiety. The loss of CO₂ (44 Da) from the carboxylic acid is also a possible fragmentation pathway.[11]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the synthesis of the Tic core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with the Fmoc group.
Step 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines.[12][13]
-
Reactants: (L)-Phenylalanine and formaldehyde (B43269).
-
Catalyst: Strong acid (e.g., HCl, HBr).
-
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of a strong acid.
-
Add formaldehyde to the solution.
-
Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the Tic product.
-
Collect the crude product by filtration and purify by recrystallization.
-
Note: The Pictet-Spengler reaction can lead to some degree of racemization. Chiral purification may be necessary to obtain enantiomerically pure (S)-Tic.[14]
Step 2: Fmoc Protection of Tic
The secondary amine of the Tic core is protected using an Fmoc-donating reagent.[15]
-
Reactants: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, acetone) and an aqueous basic solution (e.g., 10% sodium carbonate).
-
Procedure:
-
Dissolve Tic in the aqueous basic solution.
-
Slowly add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent to the Tic solution with vigorous stirring at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed for several hours at room temperature.
-
After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer to precipitate the this compound product.
-
Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a valuable building block in Fmoc-based SPPS. The general cycle is outlined below.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides) that is pre-loaded with the first amino acid or ready for the coupling of the first amino acid. Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a few minutes to initiate the deprotection.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for a longer duration (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (or another Fmoc-protected amino acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours). The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
References
- 1. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 136030-33-6 [amp.chemicalbook.com]
- 4. This compound | 136030-33-6 | BroadPharm [broadpharm.com]
- 5. peptide.com [peptide.com]
- 6. This compound Novabiochem 136030-33-6 [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. name-reaction.com [name-reaction.com]
- 14. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Fmoc-Tic-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Tic-OH, a key building block in peptide synthesis. This document details its chemical properties, supplier information, experimental protocols for its use in solid-phase peptide synthesis, and its role as a modulator of the serine protease kallikrein 7 (KLK7).
Core Data Summary
This compound, with the CAS number 136030-33-6 , is a widely used amino acid derivative in peptide chemistry.[1][2][3][4][5][6][7] Its rigid structure makes it a valuable component for creating conformationally constrained peptide analogs with enhanced biological activity and stability.
| Property | Value | Source |
| CAS Number | 136030-33-6 | [1][2][3][4][5][6][7] |
| Synonyms | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Fmoc-L-Tic-OH | [1][2] |
| Molecular Formula | C₂₅H₂₁NO₄ | [1][2][4] |
| Molecular Weight | 399.44 g/mol | [1][2][4][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 146-149 °C | [2] |
| Optical Activity | [α]20/D +26.0±3.0°, c = 1% in methanol | [6] |
| Purity | ≥97.0% (HPLC) | [1][6] |
| Storage Temperature | 2-8°C | [2][6] |
A variety of chemical suppliers offer this compound, including:
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues in peptides via Fmoc solid-phase peptide synthesis (SPPS).[6][9] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups, a key principle of Fmoc SPPS.
Experimental Protocol: Synthesis of the δ-Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe)
The following is a detailed methodology for the manual solid-phase synthesis of the tetrapeptide TIPP (Tyr-Tic-Phe-Phe), a potent and selective δ-opioid receptor antagonist.[2][3][10][13]
Materials:
-
Wang resin
-
Fmoc-Phe-OH
-
This compound
-
Boc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Activate Fmoc-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Repeat step 2 using Fmoc-Phe-OH.
-
-
Third Amino Acid Coupling (this compound):
-
Couple this compound (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF. Due to the hindered nature of Tic, the coupling time may be extended to 4 hours.
-
-
Fourth Amino Acid Coupling (Boc-Tyr(tBu)-OH):
-
For the coupling of Boc-Tyr(tBu)-OH to the secondary amine of Tic, a more efficient coupling reagent is recommended.[10] Activate Boc-Tyr(tBu)-OH (3 eq) with PyBOP (3 eq) and HOBt (3 eq) in the presence of DIEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide with cold ether (2x).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. kactusbio.com [kactusbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Biological Substrates of Human Kallikrein 7 Identified through Degradomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A solid-phase synthetic strategy for labeled peptides: synthesis of a biotinylated derivative of the delta opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of Fmoc-Tic-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of peptide building blocks is paramount for successful synthesis and purification. This technical guide provides an in-depth look at the solubility of (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydro-1H-isoquinoline-3-carboxylic acid (Fmoc-Tic-OH), a crucial component in peptide chemistry.
This compound is a conformationally constrained amino acid derivative frequently used in solid-phase peptide synthesis (SPPS) to introduce structural rigidity into peptides. Its solubility in common organic solvents directly impacts reaction efficiency and purity of the final product. While comprehensive, quantitative solubility data is not always compiled in a single public source, this guide consolidates available information and provides a detailed protocol for empirical determination.
General Solubility Characteristics
This compound is generally described as a white to off-white crystalline powder.[1] Its chemical structure, featuring the bulky, hydrophobic Fmoc protecting group, largely dictates its solubility behavior.[2]
Qualitative Solubility: Product data sheets and chemical catalogs provide some qualitative solubility information. For instance, this compound is noted to be "clearly soluble" in Dimethylformamide (DMF) at a concentration of 1 mmole in 2 ml (which corresponds to approximately 0.5 M).[3] Other sources indicate its solubility in a range of common organic solvents including Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[4]
However, it is important to note that many Fmoc-protected amino acids show limited solubility in less polar solvents like DCM.[5] Polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP) are the most widely used and effective solvents for Fmoc-SPPS due to their excellent solvating properties for protected amino acids.[6][7]
Factors Influencing Solubility
The solubility of any Fmoc-protected amino acid is a multifactorial property influenced by several key factors:[2]
-
Amino Acid Side Chain: The inherent hydrophobicity or hydrophilicity of the amino acid's side chain is a primary determinant.
-
Protecting Groups: Large and hydrophobic protecting groups, like the Fmoc group, generally increase solubility in nonpolar organic solvents.[2]
-
Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Solvents like DMF and NMP are effective due to their ability to solvate both the polar carboxyl group and the nonpolar Fmoc group.[7]
-
Temperature: Solubility typically increases with temperature, and gentle heating can be employed to dissolve compounds with poor solubility.[2]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can significantly affect solubility. For instance, the breakdown of DMF over time can release dimethylamine, which can react with the Fmoc group.[7]
Quantitative Solubility Data
Precise, publicly available quantitative data comparing the solubility of this compound across a range of organic solvents is limited. For practical applications, solubility should be determined empirically under the specific conditions of the intended experiment. The table below provides a summary of general solubility information gleaned from supplier data and related literature.
| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes on this compound |
| N,N-Dimethylformamide | DMF | Good to excellent for most Fmoc-amino acids.[5] | Clearly soluble at ~0.5 M.[3] |
| N-Methyl-2-pyrrolidone | NMP | Good to excellent; often has higher solvating power than DMF.[5][8] | Expected to have good solubility. |
| Dimethyl Sulfoxide | DMSO | Good solvent, particularly for hydrophobic peptides.[9] | Soluble.[4] |
| Dichloromethane | DCM | Limited for many Fmoc-amino acids.[5] | Soluble; often used in mixtures.[4][10] |
| Acetonitrile (B52724) | ACN | Variable; can be used with PEG-based resins.[7] | Solubility should be tested. |
| Tetrahydrofuran | THF | Variable; can be used with PEG-based resins.[7] | Solubility should be tested. |
| Chloroform | CHCl₃ | Good for many organic compounds. | Soluble.[4] |
| Ethyl Acetate | EtOAc | Moderate polarity solvent. | Soluble.[4] |
| Acetone | (CH₃)₂CO | Good for many organic compounds. | Soluble.[4] |
Note: The information in this table is intended as a guideline. It is crucial to perform solubility tests for specific concentrations and conditions.
Experimental Protocol: Determination of Equilibrium Solubility
This section provides a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent using the shake-flask method followed by analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
Analytical Method (HPLC-UV)
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~265 nm (corresponding to the Fmoc group absorbance)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample from the solubility experiment.
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
- 1. Cas 136030-33-6,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Novabiochem® | 136030-33-6 [sigmaaldrich.com]
- 4. This compound CAS#: 136030-33-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. jpt.com [jpt.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and purification methods for (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH), a valuable building block in peptide synthesis, particularly for the creation of constrained peptide analogs.
Introduction
This compound is a conformationally restricted analog of phenylalanine, where the phenyl ring is fused to the peptide backbone. This structural constraint imparts a specific geometry to peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary amine allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.
This document outlines a representative solution-phase synthesis of this compound from its precursor, L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH), followed by detailed purification protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved by the N-acylation of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) with an Fmoc-donating reagent. The most common and efficient reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is carried out under basic conditions to deprotonate the secondary amine of Tic-OH, facilitating its nucleophilic attack on the Fmoc reagent.
A general reaction scheme is presented below:
Reaction Scheme:
Experimental Protocol: Synthesis via Fmoc-OSu
This protocol describes a representative procedure for the synthesis of this compound using Fmoc-OSu, which is often preferred over Fmoc-Cl due to its greater stability and reduced formation of side products.
Materials:
-
L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Water (deionized)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Tic-OH: In a round-bottom flask, dissolve L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol:acetic acid, 90:9:1).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with two portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound should form.
-
-
Extraction: Extract the product from the acidified aqueous layer with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid or foam.
Purification of this compound
The crude this compound can be purified by either recrystallization or column chromatography to achieve the high purity required for peptide synthesis.
Purification Method 1: Recrystallization
Experimental Protocol:
-
Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane). The optimal solvent system for this compound should be determined experimentally.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Purification Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reverse-phase HPLC is the method of choice.
Experimental Protocol:
-
Column: C18 silica (B1680970) gel column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A linear gradient from a lower concentration of Solvent B to a higher concentration over a set period (e.g., 20-100% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC analysis of the crude product.
-
Detection: UV detection at 254 nm and 301 nm.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto the preparative HPLC column.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a fluffy white powder.
-
Data Presentation
The following table summarizes typical quantitative data for commercially available this compound. The yield for the synthesis protocol described above is generally high but can vary depending on the scale and specific reaction conditions.
| Parameter | Typical Value |
| Purity (HPLC) | ≥97.0% to ≥99.0% |
| Enantiomeric Purity | ≥99.0% (chiral HPLC) |
| Appearance | White to off-white powder |
| Melting Point | 150 - 170 °C |
| Optical Rotation | [α]²⁰/D +26.0 ± 3.0° (c=1 in Methanol) |
Visualization of Workflows
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Purification Workflow
Caption: Purification workflows for this compound.
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in modern solid-phase peptide synthesis (SPPS), a technology that has transformed the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its dominance stems from its unique base-lability, which enables an orthogonal protection strategy using acid-labile side-chain protecting groups.[1][2] This Fmoc/tBu chemistry offers significantly milder reaction conditions than the older Boc/Bzl strategy, thereby enhancing the stability of complex peptide sequences and streamlining the synthesis process.[1][2][3]
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical data associated with the use of the Fmoc group in peptide synthesis.
Core Principles of Fmoc Chemistry
The efficacy of Fmoc-based SPPS is built on a set of fundamental chemical principles that facilitate the precise, stepwise assembly of amino acids into a peptide chain.
The Orthogonal Protection Strategy
The primary advantage of the Fmoc group is its cleavage under gentle basic conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This contrasts sharply with the acid-labile protecting groups—such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt)—used to protect reactive amino acid side chains.[1][4] This difference in lability is the essence of the orthogonal strategy: the temporary N-terminal Fmoc group can be removed repeatedly at each cycle of amino acid addition without affecting the permanent, acid-labile side-chain protectors.[5] These side-chain groups are only removed at the final step with a strong acid, such as trifluoroacetic acid (TFA).[3][4]
The Deprotection Mechanism
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[6][7] This generates a carbanion, leading to the elimination of the unstable dibenzofulvene (DBF) intermediate and release of the free amine. The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, driving the reaction to completion.[6][7] This rapid deprotection, often completed within minutes, is a key factor in the efficiency of Fmoc-based synthesis.[]
Key Workflows and Chemical Mechanisms
The following diagrams illustrate the central processes in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Tic Tac Toe of Peptide Design: An In-depth Technical Guide to Conformational Constraints Induced by the Tic Residue
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine, has emerged as a particularly valuable tool.[1] Its rigid bicyclic structure dramatically limits the accessible conformational space of the peptide backbone, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon receptor binding. This guide provides a comprehensive technical overview of the conformational constraints induced by the Tic residue, detailing its impact on peptide structure and function. We present quantitative data on its conformational preferences, detailed experimental protocols for its analysis, and its application in the design of potent and selective ligands for therapeutically relevant targets such as opioid and cholecystokinin (B1591339) receptors.
The Structural Basis of Tic-Induced Conformational Constraints
The defining feature of the Tic residue is its fused ring system, which locks the backbone dihedral angle phi (Φ) into a restricted range. Unlike the flexible side chain of phenylalanine, the Tic side chain is part of the tetrahydroisoquinoline ring system. This rigidity has profound implications for the local and global conformation of a peptide.
The incorporation of Tic is known to favor specific turn structures, particularly β-turns, which are critical recognition motifs in many peptide-protein interactions. The stereochemistry of the α-carbon of Tic (L-Tic or D-Tic) plays a crucial role in determining the resulting peptide conformation and, consequently, its biological activity. For instance, the substitution of D-Phe with D-Tic can lead to a dramatic switch in receptor selectivity in opioid peptides.[2]
Quantitative Conformational Data
The precise conformational preferences of Tic-containing peptides can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Key parameters include the backbone dihedral angles (Φ and Ψ) and the ³J(HN,Hα) coupling constant, which is related to the Φ angle via the Karplus equation.
Table 1: Experimentally Determined Conformational Parameters for Tic-Containing Peptides
| Peptide Fragment | Residue | Dihedral Angle Φ (°) | Dihedral Angle Ψ (°) | ³J(HN,Hα) (Hz) | Method | Reference |
| [D-Tic⁷]OT | D-Tic | - | - | 8.51 | NMR | [3] |
| [D-Tic⁷]OT | Ile³ | - | - | 8.24 | NMR | [3] |
| [D-Tic⁷]OT | Gln⁴ | - | - | 7.94 | NMR | [3] |
| [D-Tic⁷]OT | Asn⁵ | - | - | 7.55 | NMR | [3] |
| [D-Tic⁷]OT | Cys⁶ | - | - | 7.90 | NMR | [3] |
| [D-Tic⁷]OT | Leu⁸ | - | - | 7.50 | NMR | [3] |
| [D-Tic⁷]OT | Gly⁹ | - | - | 5.92 / 5.25 | NMR | [3] |
Note: Dihedral angles were not explicitly reported in the reference, but the ³J(HN,Hα) values provide insight into the Φ angle constraints.
Applications in Drug Design
The conformational rigidity imparted by Tic has been successfully exploited in the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs).
Opioid Receptor Ligands
The TIPP (Tyr-Tic-Phe-Phe) peptide is a classic example of a potent and selective delta-opioid receptor antagonist.[4] The stereochemistry of the Tic residue is critical for its activity. The incorporation of L-Tic at position 2 in enkephalin and dermorphin (B549996) analogs converts them from agonists to delta-opioid selective antagonists.[2] This highlights the differential stereochemical requirements of the mu- and delta-opioid receptors.
Table 2: Structure-Activity Relationship of Tic-Containing Opioid Peptides
| Peptide | Sequence | Receptor | Affinity (Ki, nM) | Activity | Reference |
| TIPP | Tyr-Tic -Phe-Phe-OH | δ-opioid | Potent | Antagonist | [2][4] |
| DIPP-NH₂[ψ] | Dmt-Tic ψ[CH₂NH]Phe-Phe-NH₂ | δ-opioid | Potent | Antagonist | [5] |
| UFP-505 | H-Dmt-Tic -Gly-NH-Bzl | δ/μ-opioid | - | Bifunctional Agonist | [2] |
| Endomorphin-2 Analog | Tyr-Pro-D-Tic -Phe-NH₂ | μ-opioid | 0.69 ± 0.16 | Agonist | [6] |
| Endomorphin-2 Analog | Tyr-Pro-Phe-Phe-NH₂ | μ-opioid | 0.36 ± 0.08 | Agonist | [6] |
Cholecystokinin (CCK) Receptor Ligands
Tic has also been incorporated into antagonists of cholecystokinin (CCK) receptors, which are involved in gastrointestinal function and anxiety. The rigid structure of Tic helps to mimic the bioactive conformation of CCK, leading to high-affinity binding.
Table 3: Binding Affinities of Ligands for CCK Receptors
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| CCK-8 | CCK₁ | 0.6 - 1 | |
| desulfated CCK-8 | CCK₁ | ~300 - 500 | |
| Gastrin | CCK₁ | 600 - 10,000 | |
| CCK-4 | CCK₁ | 600 - 10,000 | |
| CCK-8 | CCK₂ | 0.3 - 1 | |
| Gastrin | CCK₂ | 0.3 - 1 | |
| CCK-4 | CCK₂ | ~3 - 10 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common method for the SPPS of peptides containing Tic.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Tic-OH or Fmoc-D-Tic-OH)
-
Rink Amide or Wang resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal of the growing peptide chain) by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 eq.) and HOBt (3-5 eq.) in the presence of DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating the Tic residue, use Fmoc-L-Tic-OH or Fmoc-D-Tic-OH in the coupling step.
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide sequence.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Conformational Analysis by 2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are essential for determining the solution-state conformation of Tic-containing peptides.
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The concentration should ideally be 1-5 mM.
-
Add a small amount of a reference standard (e.g., TMS or DSS).
NMR Data Acquisition (General Parameters for a 2D NOESY Experiment):
-
Spectrometer: 400-800 MHz NMR spectrometer.
-
Pulse Program: A standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).
-
Temperature: 298 K (or as appropriate for the sample).
-
Mixing Time (d8): 150-300 ms (B15284909) (a range of mixing times can be used to build up NOE curves).
-
Acquisition Time: ~0.2-0.3 s.
-
Relaxation Delay: 1-2 s.
-
Number of Scans: 16-64 per increment, depending on concentration.
-
Data Points: 2048 (F2) x 512 (F1).
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using COSY and TOCSY spectra to identify spin systems of individual amino acid residues.
-
Use the NOESY spectrum to identify through-space correlations between protons. Sequential (i to i+1), medium-range, and long-range NOEs provide distance constraints.
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values are used to derive constraints on the Φ dihedral angle.
-
Use the distance and dihedral angle constraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the NMR data.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content (α-helix, β-sheet, β-turn, random coil) of the peptide in solution.
Sample Preparation:
-
Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 200 nm (e.g., Tris, high chloride concentrations).[7]
-
The peptide concentration should be in the range of 0.1-0.2 mg/mL.[8] Accurately determine the concentration.
-
Filter the sample to remove any aggregates.
CD Data Acquisition:
-
Instrument: A calibrated CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm.
-
Wavelength Range: 190-260 nm.[7]
-
Scanning Speed: 50 nm/min.[7]
-
Bandwidth: 1.0 nm.[7]
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.[7]
-
Temperature: 25 °C.
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum. Characteristic minima and maxima indicate the presence of different secondary structures:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Various types exist, but can show a weak negative band around 225-230 nm and a strong positive band around 205 nm.
-
-
Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure type.
Visualizations
Signaling Pathways
The incorporation of Tic into peptide ligands can modulate their interaction with GPCRs, leading to agonism or antagonism of specific signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
The Core Mechanism of Action of Tic-Containing Peptidomimetics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidomimetics represent a compelling class of therapeutic agents that combine the target specificity of peptides with the improved pharmacokinetic properties of small molecules. A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acid analogs to enhance potency, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a widely used residue. Its rigid bicyclic structure imparts a significant conformational constraint on the peptide backbone, locking it into a specific three-dimensional arrangement that can favor high-affinity binding to biological targets, particularly G protein-coupled receptors (GPCRs). This guide provides an in-depth examination of the mechanism of action of Tic-containing peptidomimetics, focusing on their interaction with opioid and somatostatin (B550006) receptors, the resultant signaling cascades, and the experimental methodologies used for their characterization.
The Role of the Tic Residue
The primary function of the Tic residue is to limit the conformational flexibility of a peptide chain. This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to a significant increase in binding affinity. Furthermore, the specific turn or structure induced by Tic can orient other pharmacophoric elements (e.g., aromatic rings, charged groups) in an optimal geometry for receptor interaction, thereby enhancing both potency and selectivity for a particular receptor subtype. Prominent examples include the delta-opioid receptor antagonists TIPP (H-Tyr-Tic -Phe-Phe-OH) and its derivatives, where the Tic residue is crucial for their high affinity and selectivity.[1][2]
Primary Molecular Targets: Opioid and Somatostatin Receptors
Tic-containing peptidomimetics have been most successfully developed as modulators of opioid and somatostatin receptors. Both receptor families are Class A GPCRs and share common signaling mechanisms, primarily through coupling to inhibitory G proteins (Gαi/o).
Mechanism of Action: Gαi/o-Coupled Signaling
Upon agonist binding, Tic-containing peptidomimetics induce a conformational change in the receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components then modulate various downstream effector proteins:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCC), reducing calcium influx. Together, these actions decrease neuronal excitability, which is a cornerstone of the analgesic effects of opioids.
-
Activation of MAPK Pathways: Both Gαi/o and Gβγ subunits can trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2). This pathway is involved in longer-term cellular processes, including gene expression and regulation of cell growth and differentiation.
In addition to the canonical G-protein signaling, agonist binding can also promote the recruitment of β-arrestin to the receptor. This interaction primarily mediates receptor desensitization and internalization but can also initiate a separate wave of G protein-independent signaling, including ERK activation.
Signaling and Experimental Workflow Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize binding affinity (Ki) and functional activity (EC50/IC50) data for representative Tic-containing peptidomimetics targeting opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Tic-Peptidomimetics
| Compound | µ (mu) Receptor Ki (nM) | δ (delta) Receptor Ki (nM) | κ (kappa) Receptor Ki (nM) | Selectivity (µ/δ) | Reference |
| TIPP[psi] | >10,000 | ~0.1-1.0 | >5,000 | >10,500 | [3][4] |
| DTOH (Dmt-Tic-OH) | 3300 | 0.022 | >10,000 | 150,000 | [5] |
| Compound 15b | 0.76 | 6.0 | 17 | 0.13 | [6] |
| Compound 15c | 0.078 | 10 | 54 | 0.0078 | [6] |
| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | >100 | 0.042 | >10,000 | >2380 | [7] |
Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of competing ligand. Lower values indicate higher affinity.
Table 2: Functional Activity (EC50/IC50, nM) of Tic-Peptidomimetics
| Compound | Receptor | Assay Type | Activity | Value (nM) | Reference |
| Compound 15c | µ (mu) | [³⁵S]GTPγS | Agonist (EC₅₀) | 0.98 | [6] |
| Compound 15d | µ (mu) | [³⁵S]GTPγS | Agonist (EC₅₀) | 1.1 | [6] |
| TIPP[psi] | δ (delta) | MVD Bioassay | Antagonist (Kₑ) | 0.13 | [3] |
| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | δ (delta) | MVD Bioassay | Agonist (IC₅₀) | 0.015 | [7] |
| DTOH (Dmt-Tic-OH) | δ (delta) | MVD Bioassay | Antagonist (pA₂) | 9.7 | [5] |
EC₅₀: Half maximal effective concentration for agonists. IC₅₀: Half maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant for antagonists. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Experimental Protocols
Characterization of Tic-containing peptidomimetics relies on a suite of standardized in vitro assays to determine their binding and functional properties.
Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
-
Objective: To determine the Ki of a Tic-peptidomimetic for µ, δ, and κ opioid receptors.
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest.[8]
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE or [³H]Deltorphin II (for δ), [³H]U-69,593 (for κ).[8][9]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled universal antagonist like Naloxone.[9]
-
Apparatus: Glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.[9]
-
-
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled Tic-peptidomimetic test compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free, unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the direct activation of G proteins by an agonist-bound GPCR, providing a readout of efficacy (Emax) and potency (EC₅₀).
-
Objective: To determine if a Tic-peptidomimetic acts as an agonist, partial agonist, or antagonist at a receptor and to quantify its potency and efficacy.
-
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[11]
-
Reagents: GDP (to ensure G proteins are in an inactive state prior to stimulation), unlabeled GTPγS (for non-specific binding).[12]
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.[12]
-
-
Methodology:
-
Pre-incubation: Incubate cell membranes with the Tic-peptidomimetic test compound (at various concentrations) and GDP in the assay buffer.[12]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS. If the test compound is an agonist, it will stimulate the receptor to bind [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is terminated by filtration, similar to the binding assay. The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.[12]
-
Data Analysis: Agonist potency (EC₅₀) and efficacy (Emax, relative to a standard full agonist) are determined by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. For antagonists, their ability to shift the concentration-response curve of a known agonist is measured.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.
-
Objective: To measure the ability of a Tic-peptidomimetic agonist to inhibit cAMP production.
-
Materials:
-
Cells: Whole cells (transiently or stably expressing the receptor) are used.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) is typically used to raise basal cAMP levels, making the inhibitory effect of a Gαi/o-coupled agonist easier to detect.[13]
-
cAMP Detection Kit: Various commercial kits are available, often based on competitive immunoassays using technologies like HTRF, AlphaScreen, or luminescence-based biosensors (e.g., GloSensor).[14][15][16]
-
-
Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate.
-
Pre-treatment: Treat the cells with varying concentrations of the Tic-peptidomimetic test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit's protocol.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is plotted against its concentration to determine the IC₅₀ value (potency).
-
Conclusion
Tic-containing peptidomimetics are a powerful class of molecules whose mechanism of action is rooted in the conformational constraint imposed by the Tic residue. This structural feature enhances their ability to bind with high affinity and selectivity to GPCRs, such as opioid and somatostatin receptors. Upon binding, they primarily modulate the canonical Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively alter cellular function. The rigorous characterization of these compounds through binding and functional assays provides critical quantitative data on their affinity, potency, and efficacy, guiding the development of novel therapeutics with precisely engineered pharmacological profiles.
References
- 1. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIPP[psi], a highly selective delta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dmt-Tic-OH a highly selective and potent delta-opioid dipeptide receptor antagonist after systemic administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent delta-opioid receptor agonists containing the Dmt-Tic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-Tic-OH in Peptide-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH) has emerged as a pivotal building block in modern peptide chemistry, offering a strategic approach to introduce conformational constraints within peptide sequences. This unnatural amino acid, a cyclic analogue of phenylalanine, imparts rigidity to the peptide backbone, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. This technical guide provides a comprehensive review of the applications of this compound, with a particular focus on its role in the development of potent and selective opioid receptor modulators. Detailed experimental protocols for the synthesis of this compound and its incorporation into peptides via solid-phase peptide synthesis (SPPS) are presented, alongside a compilation of quantitative pharmacological data. Furthermore, this guide illustrates the key signaling pathways influenced by Tic-containing peptides, providing a holistic view of their mechanism of action and therapeutic potential.
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
Peptides offer a unique therapeutic modality due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, primarily due to their inherent flexibility which makes them susceptible to enzymatic degradation. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The incorporation of unnatural amino acids, such as Tic, serves to rigidify the peptide structure, thereby protecting it from proteolysis and pre-organizing it into a bioactive conformation for enhanced receptor binding.
This compound is a commercially available and widely used derivative for the seamless incorporation of the Tic moiety into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). Its application has been particularly impactful in the field of opioid research, leading to the development of highly selective agonists and antagonists for the δ, μ, and κ opioid receptors.
Applications of this compound in Drug Discovery
The primary application of this compound lies in the synthesis of conformationally constrained peptides with improved pharmacological properties. The most notable examples are found in the development of opioid receptor ligands.
Opioid Receptor Antagonists: The TIPP Peptide Family
The seminal work in this area is the development of the TIPP (Tyr-Tic-Phe-Phe) family of δ-opioid receptor antagonists. The incorporation of the Tic residue at the second position was instrumental in achieving high potency and selectivity for the δ-opioid receptor. These peptides have become invaluable pharmacological tools for studying the physiological roles of this receptor.
Quantitative Pharmacological Data
The introduction of the Tic residue has a profound impact on the binding affinity and functional activity of peptides. The following tables summarize key pharmacological data for representative Tic-containing peptides.
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50/Ke, nM) | Reference(s) |
| TIPP (Tyr-Tic-Phe-Phe) | δ | 0.2 - 1.5 | Ke = 3.8 | [1] |
| μ | >1000 | - | [1] | |
| Dmt-Tic-OH | δ | 0.022 | Ke = 4-66 | |
| μ | 3300 | >10,000 (agonist) | ||
| DIPP-NH2[Ψ] | μ | 0.38 | IC50 = 1.3 (antagonist) | |
| (Dmt-TicΨ[CH2NH]Phe-Phe-NH2) | δ | 0.11 | IC50 = 0.4 (antagonist) |
Note: Ki, IC50, EC50, and Ke are measures of binding affinity, inhibitory concentration, effective concentration, and antagonist equilibrium constant, respectively. Lower values indicate higher potency.
Experimental Protocols
Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
The synthesis of the Tic core is typically achieved through a Pictet-Spengler reaction between L-phenylalanine and formaldehyde (B43269) in the presence of a strong acid.
Materials:
-
L-phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated hydrochloric acid or hydrobromic acid
-
Sodium hydroxide (B78521) or other suitable base for neutralization
-
Solvents for reaction and crystallization (e.g., water, ethanol)
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid.
-
Add formaldehyde to the solution and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the hydrobromide salt of Tic-OH to precipitate.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
Dissolve the salt in water and neutralize with a base (e.g., NaOH) to a pH of approximately 7.
-
The free amino acid, Tic-OH, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
N-Fmoc Protection of Tic-OH
Materials:
-
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate or other suitable base
-
Dioxane and water or other suitable solvent system
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve Tic-OH in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-reagent solution to the Tic-OH solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for several hours until completion, as monitored by TLC.
-
Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the this compound.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the this compound by recrystallization or flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide (e.g., TIPP)
This protocol outlines the manual synthesis of Tyr-Tic-Phe-Phe on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Tyr(tBu)-OH, this compound, Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA) as coupling reagents
-
20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for Fmoc deprotection
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Drain the DMF.
-
Activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Fmoc Deprotection:
-
Drain the coupling solution and wash the resin with DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat step 2 and 3 for the second Phe residue.
-
Third Amino Acid Coupling (this compound):
-
Due to the steric hindrance of this compound, a more potent coupling reagent is recommended.
-
Activate this compound (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours, or overnight if necessary.
-
Monitor coupling completion with a Kaiser test.
-
-
Fourth Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat step 2 and 3 for the Tyr residue.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Yield: The overall yield of a tetrapeptide like TIPP synthesized via SPPS can vary significantly depending on the efficiency of each coupling and deprotection step. Generally, crude yields can range from 30% to 70%, with purified yields being lower.
Signaling Pathways and Experimental Workflows
Tic-containing peptides, particularly opioid receptor modulators, exert their effects by interacting with G-protein coupled receptors (GPCRs). The binding of a ligand to the opioid receptor initiates a cascade of intracellular events.
Caption: Opioid receptor signaling cascade initiated by a Tic-containing peptide.
The diagram above illustrates the canonical G-protein dependent signaling pathway for opioid receptors. Ligand binding leads to the activation of the heterotrimeric G-protein. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels and subsequent PKA activity. The Gβγ subunits can directly modulate ion channels. Additionally, GPCRs can signal through β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as activation of other signaling molecules like ERK.
Conclusion
This compound is an invaluable tool for medicinal chemists seeking to design and synthesize conformationally constrained peptides with enhanced therapeutic properties. Its successful application in the development of potent and selective opioid receptor modulators, such as the TIPP family of peptides, underscores the power of this approach. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to the discovery of novel peptide-based therapeutics for a range of diseases.
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Tic-OH ((S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is an invaluable amino acid derivative utilized in peptide synthesis, particularly for creating bioactive peptide mimetics.[1][2] Its rigid structure makes it a useful surrogate for phenylalanine, tyrosine, or proline residues.[3] While instrumental in research and development, stringent adherence to safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and physical and chemical properties of this compound.
Section 1: Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 136030-33-6 | [4][5] |
| Molecular Formula | C₂₅H₂₁NO₄ | [1][6][7][8] |
| Molecular Weight | 399.44 g/mol | [1][5][7] |
| Appearance | White to off-white solid/powder | [9] |
| Purity | ≥97.0% (HPLC) | [5] |
| Optical Activity | [α]20/D +26.0±3.0°, c = 1% in methanol | [5] |
| Melting Point | 185 - 190 °C | [9] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Hazard Identification and Precautionary Statements
| Hazard Category | GHS Classification and Statements |
| Acute Toxicity | No specific data available. May be harmful if inhaled, swallowed, or absorbed through the skin.[10] |
| Skin Irritation | May cause skin irritation.[10] H315: Causes skin irritation. |
| Eye Irritation | May cause eye irritation.[10] H319: Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation.[10] H335: May cause respiratory irritation. |
Section 2: Experimental Protocols and Handling Procedures
Adherence to standardized experimental protocols is crucial for both safety and experimental reproducibility. The following sections detail the necessary precautions and procedures for handling this compound.
Appropriate PPE is the first line of defense against potential exposure. The following equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or face shields are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[11]
-
Protective Clothing: A laboratory coat should be worn to prevent skin contact.
Engineering controls are designed to minimize exposure at the source:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation and inhalation.[10]
Proper handling and storage are critical to maintaining the stability and integrity of this compound:
-
Handling:
-
Storage:
In the event of a spill or for routine disposal, the following procedures should be followed:
-
Spill Response:
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety office for specific guidance.
-
In case of accidental exposure, immediate first aid is crucial:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Section 3: Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling and use of this compound. While this document is thorough, it is not a substitute for institutional safety protocols and regulatory requirements. Always consult your institution's safety officer for specific guidance.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound ≥97.0% (HPLC) | 136030-33-6 [sigmaaldrich.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 136030-33-6 | BroadPharm [broadpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
Methodological & Application
Fmoc-Tic-OH Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tic-OH (N-α-Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained amino acid analogue of phenylalanine and a proline surrogate. Its incorporation into peptide sequences can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Key Applications of Tic-Containing Peptides
The unique structural properties of Tic make it a valuable building block in medicinal chemistry and drug discovery. Some key applications include:
-
Opioid Receptor Modulation: Tic is a crucial component of the TIPP (Tyr-Tic-Phe-Phe) peptide family, which are highly selective δ-opioid receptor antagonists.[1]
-
GPCR Ligand Design: The conformational rigidity of Tic can be exploited to design potent and selective ligands for various G-protein coupled receptors.
-
Enzyme Inhibitors: Incorporation of Tic can lead to the development of potent and stable enzyme inhibitors by mimicking transition states or specific binding conformations.
-
Biomaterials: The defined secondary structures induced by Tic can be utilized in the design of self-assembling peptides and other biomaterials.
Challenges in the Incorporation of this compound
The incorporation of this compound presents a challenge due to its significant steric hindrance. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. To overcome this, optimization of coupling reagents and reaction conditions is crucial.
Comparative Analysis of Coupling Reagents for this compound
Due to the sterically hindered nature of this compound, the choice of coupling reagent is critical for achieving high coupling efficiency. While direct comparative studies on this compound are limited, data extrapolated from studies on other sterically hindered amino acids, such as Fmoc-Trp(Mts)-OH, provide valuable insights.[2]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Yield (%) | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, suitable for hindered couplings. | Higher cost, potential for guanidinylation if used in excess. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of side reactions. | Slower reaction rates, potential for N-acylurea formation. |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol. For sterically hindered amino acids like this compound, HATU and HBTU are generally recommended for achieving the highest coupling efficiency.
Experimental Protocols
Resin Swelling
Objective: To swell the resin support to ensure optimal accessibility of the reactive sites.
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Procedure:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
This compound Coupling (Standard Protocol using HATU)
Objective: To couple this compound to the deprotected N-terminus of the peptide chain.
Procedure:
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.
-
Double Coupling Protocol for this compound
Objective: To ensure complete incorporation of the sterically hindered this compound. This is highly recommended.
Procedure:
-
Perform the first coupling as described in the standard protocol (Protocol 3).
-
After the first coupling and washing steps, repeat the entire coupling procedure (steps 1-4 of Protocol 3) with a fresh solution of activated this compound.
-
Monitor the completion of the second coupling using the Chloranil or Isatin test.
Capping of Unreacted Amines (Optional)
Objective: To block any unreacted N-terminal amines to prevent the formation of deletion sequences.
Procedure:
-
If the coupling reaction is incomplete after double coupling (as indicated by a positive Chloranil or Isatin test), treat the resin with a capping solution.
-
A common capping solution is a mixture of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.1 M DIPEA in DMF).
-
Agitate the resin with the capping solution for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for most peptides is Reagent K :
-
Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).
-
For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) can be used.
-
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Visualization of SPPS Workflow and Signaling Pathways
SPPS Workflow for this compound Incorporation
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
TIPP Peptide Signaling Pathway
Caption: Simplified signaling pathway of TIPP peptides as δ-opioid receptor antagonists.
Conclusion
The successful incorporation of the sterically hindered this compound in SPPS is achievable with optimized protocols. The use of highly efficient coupling reagents like HATU, along with a double coupling strategy and careful monitoring with appropriate tests such as the Chloranil or Isatin test, is highly recommended to ensure high purity and yield of the final Tic-containing peptide. These peptides are valuable tools for the development of novel therapeutics and advanced biomaterials.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tic-OH, or (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, is a sterically hindered amino acid analog. Its rigid structure, conferred by the tetrahydroisoquinoline ring system, is of significant interest in medicinal chemistry for the synthesis of conformationally constrained peptides. The incorporation of Tic residues can lead to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. A notable application of Tic-containing peptides is in the development of potent and selective opioid receptor antagonists.[1][2]
However, the bulky nature of this compound presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance around the carboxylic acid group can impede the coupling reaction, leading to incomplete acylation, lower yields, and the formation of deletion sequences. Therefore, the selection of an appropriate coupling reagent and optimized protocols are critical for the successful synthesis of peptides containing this residue.
These application notes provide a comprehensive guide to the recommended coupling reagents and detailed protocols for the efficient incorporation of this compound in SPPS.
Recommended Coupling Reagents
The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids like this compound. While standard reagents may prove inadequate, several potent activating agents have demonstrated superior performance. The following tables summarize the recommended coupling reagents, their typical reaction conditions, and a qualitative comparison of their performance based on data extrapolated from studies on other sterically hindered amino acids such as α-aminoisobutyric acid (Aib) and N-methylated amino acids.[3][4][5][6][7]
Table 1: Comparison of Recommended Coupling Reagents for this compound in SPPS
| Coupling Reagent | Reagent Class | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 60 min | Very High | Highly reactive, excellent for hindered couplings, low racemization.[8] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess. |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | High | Fast and efficient, widely used.[5][9] | Potential for guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | 30 - 120 min | High | Efficient for sterically hindered couplings, no risk of guanidinylation.[8][10] | Byproducts can be more difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | 20 - 60 min | Very High | Very high reactivity, safer byproducts than benzotriazole-based reagents.[8] | Higher cost. |
| DIC/HOBt | Carbodiimide | 60 - 240 min | Moderate to High | Cost-effective, low risk of guanidinylation.[11] | Slower reaction rates, potential for N-acylurea formation. |
Table 2: Quantitative Data for Coupling of Sterically Hindered Amino Acids (as a proxy for this compound)
| Coupling Reagent | Hindered Amino Acid | Purity/Yield | Reference |
| DIC/Oxyma (Microwave) | Aib | 95% Purity | [3] |
| DIC/Oxyma (Microwave) | N-Me-A | 86% Purity | [3] |
| HBTU | (NMe)Aib, (NMe)αAc5c | Significant Yields | [5] |
| PyBroP | (NMe)Aib, (NMe)αAc5c | Significant Yields | [5] |
Note: The data presented are for illustrative purposes and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound in both manual and microwave-assisted SPPS.
General SPPS Workflow
The fundamental steps in a single cycle of Fmoc-SPPS are outlined below. This workflow is applicable to all the detailed protocols that follow.
Protocol 1: Manual Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound, especially in challenging sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents is recommended.
-
-
Washing:
-
Upon completion, drain the coupling solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Manual Coupling using DIC/HOBt
This protocol provides a cost-effective alternative, though it may require longer reaction times.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 2-8 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Microwave-Assisted SPPS (MW-SPPS)
Microwave irradiation can significantly accelerate coupling and deprotection steps, proving highly effective for hindered amino acids.[3][4][12][13]
Materials:
-
Automated microwave peptide synthesizer
-
Peptide-resin with a free N-terminal amine
-
This compound (5 equivalents)
-
Coupling reagent solution (e.g., DIC/Oxyma Pure in DMF)
-
Deprotection solution (e.g., 20% Piperidine in DMF)
-
DMF and DCM, peptide synthesis grade
Procedure (General guidelines for an automated synthesizer):
-
Program the Synthesizer: Set up the synthesis protocol on the microwave peptide synthesizer according to the manufacturer's instructions.
-
Deprotection:
-
A typical microwave deprotection cycle involves heating at a set temperature (e.g., 75°C) for a short duration (e.g., 3 minutes).
-
-
Washing: The synthesizer will automatically perform a series of DMF washes.
-
Coupling:
-
The this compound solution and the coupling reagent solution are delivered to the reaction vessel.
-
A typical microwave coupling cycle involves heating at a set temperature (e.g., 90°C) for a defined period (e.g., 5-10 minutes). For this compound, a longer coupling time or a double coupling cycle may be beneficial.
-
-
Washing: The synthesizer will perform a series of washes with DMF and DCM.
-
Cycle Repetition: The synthesizer will repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
Visualization of Experimental Workflows
Standard Manual SPPS Cycle for this compound
Microwave-Assisted SPPS Cycle for this compound
Potential Side Reactions and Mitigation Strategies
When incorporating this compound, particularly as one of the first two C-terminal residues, there is an increased risk of diketopiperazine (DKP) formation . This intramolecular cyclization of the dipeptidyl-resin leads to cleavage from the resin and termination of the peptide chain.
Mitigation Strategies for DKP Formation:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker hinders the formation of the cyclic intermediate.[6]
-
Dipeptide Coupling: Synthesize the dipeptide containing Tic in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
-
Introduction of a Proline residue: If the sequence allows, introducing a proline adjacent to the Tic can disrupt the conformation required for DKP formation.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into synthetic peptides is achievable with the selection of appropriate high-potency coupling reagents and optimized reaction conditions. For routine manual synthesis, HATU and COMU are highly recommended for their superior reactivity. Microwave-assisted SPPS offers a significant advantage by drastically reducing reaction times and improving coupling efficiencies for such challenging residues. By following the detailed protocols and considering the potential for side reactions, researchers can effectively synthesize Tic-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of opioid action: from structures to new leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Fmoc Deprotection of Tic-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), into peptide sequences is a valuable strategy in medicinal chemistry to enhance metabolic stability, improve receptor affinity, and induce specific secondary structures. However, the steric hindrance imposed by the bulky Tic residue presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial Nα-Fmoc deprotection step. Incomplete deprotection can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield of the target peptide.
These application notes provide a comprehensive overview of the optimized conditions for the efficient Fmoc deprotection of Tic-containing peptides. Detailed protocols for standard and alternative deprotection methods are presented, along with a summary of potential side reactions and strategies for their mitigation.
Challenges in Fmoc Deprotection of Tic-Containing Peptides
The primary challenge in the Fmoc deprotection of Tic residues is the steric hindrance around the α-amino group, which can impede the access of the deprotecting base, typically piperidine (B6355638). This can result in incomplete removal of the Fmoc group, leading to the capping of the unreacted amine in the subsequent coupling step and the formation of deletion peptides that are often difficult to separate from the desired product.
Recommended Deprotection Reagents and Conditions
Standard Fmoc deprotection protocols using 20% piperidine in N,N-dimethylformamide (DMF) may prove inefficient for Tic-containing peptides, especially when the Tic residue is located within a sterically demanding sequence or in aggregation-prone regions. To overcome this, alternative reagents and optimized conditions are recommended.
Standard Deprotection (Piperidine-Based)
For Tic-containing peptides where steric hindrance is moderate, a standard piperidine-based protocol with extended reaction times can be employed.
Alternative Deprotection (DBU-Based)
For sequences where incomplete deprotection with piperidine is observed, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a more potent, non-nucleophilic base that can facilitate efficient Fmoc removal.[1]
Table 1: Comparison of Deprotection Reagents for Tic-Containing Peptides
| Reagent | Concentration | Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | DMF | 2 x 10-20 min | Standard, well-established | Can be inefficient for highly hindered residues |
| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF or NMP | 2 x 5-10 min | Highly efficient for sterically hindered residues, faster deprotection kinetics[2] | DBU is non-nucleophilic and requires a scavenger (piperidine) to trap the dibenzofulvene byproduct[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for initial attempts and for Tic-containing peptides with lower levels of steric hindrance.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 10-20 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Proceed with the coupling of the next amino acid.
-
Protocol 2: Enhanced Fmoc Deprotection with DBU
This protocol is recommended for peptides where incomplete deprotection is observed with piperidine.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Deprotection:
-
Drain the solvent.
-
Add a solution of 2% DBU and 2% piperidine in DMF or NMP to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of the DBU/piperidine solution and agitate for another 5-10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF or NMP (7-10 times) to ensure complete removal of DBU and piperidine.
-
Proceed with the coupling of the next amino acid.
-
Protocol 3: Microwave-Assisted Fmoc Deprotection
Microwave irradiation can accelerate the deprotection process and improve efficiency, particularly for difficult sequences.[4]
-
Resin Swelling: Swell the peptide-resin in DMF in a microwave-compatible vessel.
-
Deprotection:
-
Add a solution of 20% piperidine in DMF.
-
Irradiate in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the microwave-assisted deprotection step.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Proceed with the coupling of the next amino acid.
-
Potential Side Reactions and Mitigation Strategies
Diketopiperazine Formation
When Tic is one of the first two amino acids at the C-terminus of the peptide, there is an increased risk of diketopiperazine (DKP) formation. This intramolecular cyclization reaction results in the cleavage of the dipeptide from the resin.
Mitigation:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin hinders the formation of the cyclic intermediate, thereby minimizing DKP formation.
-
Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible dipeptide-resin stage.
Racemization
While less common during the deprotection step itself, the basic conditions can potentially lead to epimerization at the α-carbon of the amino acid preceding the Tic residue, particularly if that residue is susceptible to racemization (e.g., Cys, His).
Mitigation:
-
Optimized Reaction Times: Avoid unnecessarily long exposure to the deprotection base.
-
Use of Additives: In some cases, the addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution has been shown to suppress base-induced side reactions.
Workflow and Logic Diagrams
References
Application Notes: Incorporation of Fmoc-Tic-OH to Engineer Beta-Turn Structures in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein engineering, the precise control of secondary structure is paramount for dictating biological activity and enhancing therapeutic potential. Beta-turns, consisting of four amino acid residues that cause a reversal in the polypeptide chain direction, are critical structural motifs involved in molecular recognition, protein folding, and stability. The incorporation of conformationally constrained amino acid analogs is a powerful strategy to induce and stabilize these turns. Fmoc-Tic-OH (N-α-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a proline surrogate and a rigid dipeptide mimic that serves as an invaluable tool for constraining peptide backbones into a beta-turn conformation. This rigidity can shield susceptible peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems, and pre-organize the peptide into a bioactive conformation for enhanced receptor binding.
These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS), methods for characterizing the resulting beta-turn structure, and assays to evaluate the impact on peptide stability and biological activity.
Key Advantages of Incorporating this compound
-
Induction of Stable Beta-Turns: The rigid bicyclic structure of Tic effectively forces the peptide backbone to adopt a beta-turn geometry.
-
Enhanced Proteolytic Stability: The constrained conformation can sterically hinder access of proteases to amide bonds, significantly increasing the peptide's resistance to enzymatic degradation.
-
Improved Biological Activity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to higher affinity and potency.
-
Scaffold for Drug Design: Tic-induced beta-turns serve as a reliable scaffold for the design of peptidomimetics and novel therapeutic agents.
Data Presentation
The incorporation of this compound leads to quantifiable improvements in the structural definition, stability, and biological activity of peptides. The following tables summarize typical data obtained when comparing a Tic-containing peptide with its linear analog.
Table 1: Conformational Analysis of a Tic-Containing Peptide vs. Linear Analog by NMR Spectroscopy
| Parameter | Linear Peptide (Ac-Pro-Ala-NH2) | Tic-Containing Peptide (Ac-Tic-Ala-NH2) | Interpretation |
| ³J(HN,Hα) Coupling Constant (Hz) of Ala | 8.5 | 4.5 | A smaller coupling constant for the Ala residue in the Tic-containing peptide is indicative of a different phi (φ) dihedral angle, consistent with a turn conformation. |
| Key NOE Correlations | Weak sequential dNN(i, i+1) | Strong dαN(i, i+2) and dNN(i, i+2) | The presence of medium to strong (i, i+2) NOEs in the Tic-containing peptide provides direct evidence of a turn structure, bringing non-adjacent residues into close proximity. |
| Temperature Coefficient of Amide Proton (Δδ/ΔT in ppb/K) of Ala-NH | -8.2 | -2.5 | A smaller temperature coefficient for the Ala amide proton in the Tic-containing peptide suggests that it is involved in an intramolecular hydrogen bond, a hallmark of a stable beta-turn. |
Table 2: Comparative Stability of a Tic-Containing Peptide in Human Serum
| Peptide | Sequence | Half-life (t½) in Human Serum (hours) | Fold Increase in Stability |
| Linear Analog | H-Tyr-Gly-Gly-Phe-Leu-OH | 2.5 | - |
| Tic-Containing Peptide | H-Tyr-Tic-Gly-Phe-Leu-OH | > 24 | > 9.6 |
Table 3: Biological Activity Comparison - Receptor Binding Affinity
| Peptide | Sequence | Receptor Target | Binding Affinity (Ki, nM) | Fold Increase in Affinity |
| Linear Analog | Ac-Arg-Gly-Asp-Ser-NH2 | Integrin αvβ3 | 150 | - |
| Tic-Containing Peptide | Ac-Arg-Tic-Asp-Ser-NH2 | Integrin αvβ3 | 25 | 6 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol outlines the manual synthesis of a generic Tic-containing peptide on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin as in step 2.
-
-
This compound Coupling (Difficult Coupling):
-
Due to the steric bulk of this compound, a more potent coupling reagent is recommended. Dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution and pre-activate for 2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate for 2-4 hours, or overnight if necessary.
-
Monitor the coupling reaction.
-
Wash the resin as in step 2.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for Tic) for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.
Procedure:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Determine the precise peptide concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.
-
Dilute the peptide solution to a final concentration of 50-100 µM.
-
Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette at 25°C.
-
A spectrum with a negative band around 205 nm and a positive band around 220-230 nm is characteristic of a type II beta-turn. A negative band around 200 nm and a positive band around 215 nm can indicate a type I beta-turn. A random coil conformation will show a strong negative band around 200 nm.
Protocol 3: In Vitro Peptide Stability Assay in Human Serum
This protocol assesses the proteolytic stability of the peptide.
Procedure:
-
Reconstitute the lyophilized peptide in assay buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubate the peptide solution with human serum at a final peptide concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining peptide by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining over time and determine the half-life (t½).
Protocol 4: Biological Activity Assessment - Competitive Radioligand Binding Assay
This is a generic protocol to determine the binding affinity (Ki) of the peptide to its target receptor.
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind the target receptor.
-
Add increasing concentrations of the unlabeled Tic-containing peptide or the linear analog (competitor).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of Tic-containing peptides.
Signaling Pathway Inhibition by a Beta-Turn Mimetic
Caption: Inhibition of a signaling pathway by a Tic-peptide antagonist.
Applications of Fmoc-Tic-OH in Neuropharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tic-OH, or N-α-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained amino acid derivative that has garnered significant interest in the field of neuropharmacology. Its rigid structure, imparted by the fusion of a phenylalanine analogue to a proline-like ring system, makes it an invaluable tool for the design of peptidomimetics and other small molecules with enhanced stability and receptor affinity. The incorporation of the Tic residue can lead to compounds with specific pharmacological profiles, targeting a range of neurological receptors. This document provides detailed application notes and experimental protocols for the use of this compound in the investigation of opioid, sigma, and potentially GABAergic systems.
I. Application in Opioid Receptor Research
The most prominent application of this compound in neuropharmacology is in the synthesis of ligands for opioid receptors, particularly as a key component of potent and selective delta (δ)-opioid receptor antagonists. The constrained nature of the Tic residue is crucial for conferring high affinity and selectivity to these peptides.
A. Featured Application: Synthesis of TIPP (Tyr-Tic-Phe-Phe) Peptides
The TIPP peptide family represents a class of highly selective δ-opioid receptor antagonists.[1][2] The inclusion of the Tic residue at the second position is a defining feature of these peptides.
Quantitative Data Summary: Opioid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Source |
| TIPP (Tyr-Tic-Phe-Phe-OH) | δ-opioid | 0.2 - 1.5 | [3] |
| µ-opioid | >10,000 | [3] | |
| κ-opioid | >10,000 | [3] | |
| TIPP[Ψ] (H-Tyr-TicΨ[CH₂NH]Phe-Phe-OH) | δ-opioid | Subnanomolar | [2][3] |
| µ-opioid | High selectivity for δ | [3] |
B. Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of TIPP Peptide
This protocol outlines the manual synthesis of Tyr-Tic-Phe-Phe-OH using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Phe): In a separate vessel, activate Fmoc-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add the activated amino acid solution to the resin and shake for 2-4 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Phe): Repeat step 3 with Fmoc-Phe-OH.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Tic): Activate this compound (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add to the resin and shake for 2-4 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Fourth Amino Acid Coupling (Tyr): Activate Fmoc-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add to the resin and shake for 2-4 hours. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized TIPP peptide by mass spectrometry and analytical RP-HPLC.
2. Radioligand Binding Assay for δ-Opioid Receptor
This protocol determines the binding affinity (Ki) of the synthesized TIPP peptide for the δ-opioid receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human δ-opioid receptor
-
[³H]-Naltrindole (radioligand)
-
Synthesized TIPP peptide
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Unlabeled naloxone (B1662785) (for non-specific binding)
-
96-well plates
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of the TIPP peptide, and a fixed concentration of [³H]-Naltrindole.
-
Total Binding: In designated wells, add only binding buffer and [³H]-Naltrindole.
-
Non-specific Binding: In other wells, add binding buffer, [³H]-Naltrindole, and a high concentration of unlabeled naloxone.
-
Incubation: Add the cell membrane preparation to all wells and incubate at 25°C for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the TIPP peptide from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
3. [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of the TIPP peptide to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes from CHO cells expressing the δ-opioid receptor
-
[³⁵S]GTPγS
-
GDP
-
SNC80 (δ-opioid receptor agonist)
-
Synthesized TIPP peptide
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, pH 7.4)
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of the TIPP peptide in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
Stimulation: Add a fixed concentration of the agonist SNC80 to stimulate the receptors.
-
[³⁵S]GTPγS Binding: Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of the TIPP peptide. A rightward shift in the agonist dose-response curve indicates antagonist activity.
C. Visualizations
Caption: Antagonistic action of TIPP peptide at the δ-opioid receptor.
Caption: Solid-phase peptide synthesis (SPPS) workflow.
II. Application in Sigma Receptor Research
Recent studies have identified a novel "Tic-hydantoin" scaffold with high affinity and selectivity for the sigma-1 (σ₁) receptor, highlighting a new avenue for the application of Tic derivatives in neuropharmacology.[4][5][6] These compounds have shown potential in modulating the effects of psychostimulants like cocaine.
A. Featured Application: Synthesis of Tic-Hydantoin Ligands
The synthesis of these ligands involves the formation of a hydantoin (B18101) ring fused to the tetrahydroisoquinoline core of the Tic structure.
Quantitative Data Summary: Sigma-1 Receptor Affinity
| Compound | Receptor | Binding Affinity (IC50, nM) | Source |
| Compound 3a (a Tic-hydantoin derivative) | σ₁ | 16 | [6] |
| Optimized Tic-hydantoin analogue | σ₁ | ~1 | [6] |
B. Experimental Protocols
1. Synthesis of Tic-Hydantoin Derivatives
This protocol provides a general outline for the synthesis of the Tic-hydantoin core structure.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
-
Urea (B33335) or substituted urea
-
Appropriate solvents (e.g., ethanol, water)
-
Acid or base catalyst (as required by the specific reaction)
-
Heating apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine Tic and urea (or a substituted urea derivative) in a solvent.
-
Cyclization: Heat the reaction mixture, often under reflux, to promote the cyclization and formation of the hydantoin ring. The specific reaction conditions (temperature, time, and catalyst) will depend on the chosen synthetic route.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up procedure, which may include extraction and washing. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized Tic-hydantoin derivative using techniques such as NMR spectroscopy and mass spectrometry.
2. In Vitro Radioligand Binding Assay for Sigma-1 Receptor
This protocol is for determining the binding affinity of synthesized Tic-hydantoin compounds for the σ₁ receptor.
Materials:
-
Guinea pig brain membranes (or cells expressing σ₁ receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Synthesized Tic-hydantoin compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Haloperidol (B65202) (for non-specific binding)
Procedure:
-
Assay Incubation: In a 96-well plate, combine the brain membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the Tic-hydantoin compound in the binding buffer.
-
Non-specific Binding: In separate wells, include a high concentration of haloperidol to determine non-specific binding.
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the binding by rapid filtration over glass fiber filters pre-soaked in polyethylenimine.
-
Washing: Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition binding curve and determine the Ki value.
C. Visualizations
Caption: Modulation of the Sigma-1 receptor by a Tic-hydantoin ligand.
III. Potential Applications in GABA Receptor Research
Currently, there is a lack of direct evidence in the scientific literature for the application of this compound in the design and synthesis of ligands for GABA receptors. However, the structural features of the Tic moiety suggest that it could be a valuable building block in this area for future research.
A. Rationale for Future Exploration
-
Conformational Constraint: The rigid bicyclic structure of Tic can be used to mimic specific conformations of GABA or other GABA receptor ligands, potentially leading to subtype-selective modulators.
-
Scaffold for Derivatization: The tetrahydroisoquinoline core of Tic provides multiple points for chemical modification, allowing for the synthesis of a library of compounds to be screened for activity at GABA receptors.
-
Analogue of Phenylalanine: As a constrained analogue of phenylalanine, Tic could be incorporated into peptidomimetics designed to interact with allosteric sites on GABA receptors that may recognize aromatic residues.
B. Proposed Research Workflow
-
Design and Synthesis: Utilize this compound in solid-phase or solution-phase synthesis to create a series of novel peptidomimetics or small molecules incorporating the Tic scaffold.
-
In Vitro Screening: Screen the synthesized compounds for their ability to modulate GABA receptor function using electrophysiological techniques (e.g., two-electrode voltage clamp on Xenopus oocytes expressing specific GABA receptor subtypes) or radioligand binding assays.
-
Structure-Activity Relationship (SAR) Studies: Analyze the data from the initial screening to establish SARs, guiding the design of more potent and selective second-generation compounds.
-
In Vivo Evaluation: Test promising compounds in animal models of neurological disorders where GABAergic dysfunction is implicated, such as anxiety, epilepsy, and sleep disorders.
C. Visualization
Caption: Proposed workflow for exploring Tic-based GABA receptor modulators.
Conclusion
This compound is a versatile and powerful tool in neuropharmacological research, with well-established applications in the development of opioid receptor antagonists and emerging potential in the design of sigma receptor ligands. While its utility in the context of GABA receptors remains to be explored, its unique structural properties make it a promising scaffold for future drug discovery efforts targeting a wide range of neurological disorders. The protocols and data presented herein provide a comprehensive resource for researchers seeking to leverage the potential of this compound in their own investigations.
References
- 1. A solid-phase synthetic strategy for labeled peptides: synthesis of a biotinylated derivative of the delta opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 ligands: Tic-hydantoin as a key pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New synthesis of tic-hydantoins sigma-1 ligands and pharmacological evaluation on cocaine-induced stimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydantoin synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational rigidity, metabolic stability, and target-binding affinity compared to their linear counterparts. The incorporation of constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), can further rigidify the peptide backbone, leading to improved biological activity and selectivity. This application note provides a detailed protocol for the synthesis of cyclic peptides containing Tic using Fmoc-Tic-OH in solid-phase peptide synthesis (SPPS).
This compound is a valuable building block that introduces a sharp turn in the peptide chain, which can be crucial for mimicking protein secondary structures and enhancing binding to biological targets. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a mild and efficient synthesis strategy compatible with a wide range of other protected amino acids.
This document outlines the synthesis of a model cyclic peptide, cyclo(Tyr-Tic-Phe-Phe), an analog of the δ-opioid receptor antagonist TIPP. Both on-resin and solution-phase cyclization strategies are presented, followed by detailed experimental protocols and expected outcomes.
Data Presentation
Table 1: Materials and Reagents for Cyclic Peptide Synthesis
| Reagent | Supplier | Purpose |
| Fmoc-L-Tic-OH | Various | Constrained amino acid building block |
| Fmoc-L-Tyr(tBu)-OH | Various | Protected amino acid |
| Fmoc-L-Phe-OH | Various | Protected amino acid |
| 2-Chlorotrityl chloride resin | Various | Solid support for peptide synthesis |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Coupling reagent |
| Ethyl cyanohydroxyiminoacetate (Oxyma) | Various | Coupling additive |
| Piperidine (B6355638) | Various | Fmoc deprotection reagent |
| N,N-Dimethylformamide (DMF) | Various | Solvent |
| Dichloromethane (DCM) | Various | Solvent |
| Trifluoroacetic acid (TFA) | Various | Cleavage reagent |
| Triisopropylsilane (TIS) | Various | Scavenger |
| Diethyl ether | Various | Peptide precipitation |
| Acetonitrile (ACN) | Various | HPLC solvent |
| Water (HPLC grade) | Various | HPLC solvent |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Various | Cyclization reagent (solution-phase) |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for coupling and cyclization |
Table 2: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy)
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | 2-Chlorotrityl chloride resin (0.4-0.8 mmol/g loading) | Allows for cleavage of the protected peptide for solution-phase cyclization. |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 2 min, 1 x 8 min) | Removal of the temporary Fmoc protecting group. |
| Amino Acid Coupling | 3 eq. Fmoc-amino acid, 3 eq. DIC, 3 eq. Oxyma in DMF | Efficient amide bond formation. |
| Coupling Time | 2 hours | Ensures complete reaction. |
| Double Coupling | For sterically hindered amino acids (e.g., Tic) | Drives the reaction to completion to avoid deletion sequences. |
Table 3: Comparison of On-Resin vs. Solution-Phase Cyclization of cyclo(Tyr-Tic-Phe-Phe)
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Cyclization Reagent | DIC/Oxyma | HBTU/DIPEA |
| Concentration | Pseudo-dilution on solid support | High dilution (0.5-1 mM) |
| Reaction Time | 12-24 hours | 4-6 hours |
| Crude Purity (Typical) | 60-75% | 70-85% |
| Overall Yield (Typical) | 15-25% | 20-35% |
| Key Advantage | Simpler workup, avoids handling of protected linear peptide. | Generally higher yields and purity, less sequence-dependent. |
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor (H-Tyr(tBu)-Tic-Phe-Phe-OH)
This protocol describes the manual synthesis of the linear peptide on a 0.25 mmol scale.
1.1. Resin Swelling and First Amino Acid Loading:
-
Weigh 0.5 g of 2-chlorotrityl chloride resin (0.5 mmol/g loading) into a reaction vessel.
-
Swell the resin in 10 mL of DCM for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-Phe-OH (0.5 mmol, 193.7 mg) in 5 mL of DCM.
-
Add DIPEA (1.0 mmol, 174 µL) to the amino acid solution.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
1.2. Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Shake for 2 minutes, drain. Add another 10 mL of 20% piperidine in DMF and shake for 8 minutes. Drain and wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.75 mmol) and Oxyma (0.75 mmol, 106.6 mg) in 5 mL of DMF.
-
Add DIC (0.75 mmol, 117 µL) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-3 for each amino acid in the sequence: Fmoc-Phe-OH, this compound, and Fmoc-Tyr(tBu)-OH. A double coupling is recommended for this compound.
On-Resin Cyclization
2.1. N-terminal Fmoc Deprotection:
-
Follow the Fmoc deprotection protocol (Section 1.2, step 1) to remove the Fmoc group from the N-terminal Tyr(tBu).
2.2. Cyclization:
-
Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove any residual piperidine.
-
Swell the resin in 10 mL of DMF for 30 minutes.
-
In a separate vial, prepare the cyclization cocktail: DIC (1.25 mmol, 195 µL) and Oxyma (1.25 mmol, 177.6 mg) in 15 mL of DMF.
-
Add the cyclization cocktail to the resin.
-
Shake the reaction vessel at room temperature for 12-24 hours.
-
Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.
Solution-Phase Cyclization
3.1. Cleavage of the Protected Linear Peptide from Resin:
-
After the final Fmoc-Tyr(tBu)-OH coupling, wash the resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage solution of 1% TFA in DCM.
-
Add 10 mL of the cleavage solution to the resin and shake for 2 minutes.
-
Filter the solution into a round-bottom flask containing 1 mL of pyridine (B92270) (to neutralize the TFA).
-
Repeat the cleavage step 4 more times, collecting the filtrate in the same flask.
-
Evaporate the solvent under reduced pressure to obtain the protected linear peptide.
3.2. Cyclization in Solution:
-
Dissolve the crude protected linear peptide in a large volume of DMF to achieve a final concentration of 0.5-1 mM.
-
In a separate vial, dissolve HBTU (1.5 eq.) and DIPEA (3 eq.) in a small amount of DMF.
-
Add the HBTU/DIPEA solution dropwise to the stirring peptide solution over 1 hour.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, evaporate the DMF under reduced pressure.
Final Cleavage and Deprotection
-
For On-Resin Cyclization: Wash the cyclized peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.
-
For Solution-Phase Cyclization: Use the crude cyclized peptide directly.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Add 10 mL of the cleavage cocktail to the dry resin or the crude cyclized peptide.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product by LC-MS and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Visualization of Workflows and Pathways
Caption: Experimental workflow for cyclic peptide synthesis.
Caption: δ-Opioid receptor antagonist signaling pathway.
Fmoc-Tic-OH: A Rigid Amino Acid Analog for Advanced Peptide Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating peptide structure, stability, and biological activity. Fmoc-Tic-OH, or N-α-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, serves as a conformationally constrained analog of phenylalanine and tyrosine.[1][2] Its rigid bicyclic structure locks the dihedral angles of the peptide backbone, offering a unique approach to influencing peptide conformation and, consequently, its interaction with biological targets. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in research and development.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.
| Property | Value |
| Synonyms | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| CAS Number | 136030-33-6 |
| Molecular Formula | C₂₅H₂₁NO₄ |
| Molecular Weight | 399.44 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. |
| Storage | Store at 2-8°C |
Applications in Peptide Science
The primary application of this compound lies in its ability to mimic the aromatic side chains of phenylalanine and tyrosine while imposing significant conformational constraints. This rigidity can lead to several desirable properties in synthetic peptides:
-
Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity. The fixed orientation of the aromatic ring can also enhance selectivity for specific receptor subtypes.
-
Increased Proteolytic Stability: The constrained backbone can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Induction of Specific Secondary Structures: The incorporation of Tic can promote the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity.
Quantitative Data: Tic vs. Phe/Tyr in Opioid Peptides
The TIPP (Tyr-Tic-Phe-Phe) peptide family provides a well-studied example of the impact of Tic incorporation on receptor binding affinity. The following table summarizes the binding affinities (Ki) of TIPP and related analogs for the δ-opioid receptor (DOR) and µ-opioid receptor (MOR).
| Peptide | Sequence | DOR Ki (nM) | MOR Ki (nM) | Selectivity (MOR/DOR) |
| TIPP | H-Tyr-Tic -Phe-Phe-OH | 1.2 | >10,000 | >8333 |
| DIPP | H-Dmt-Tic -Phe-Phe-OH | 0.146 | 875 | 5993 |
| TIPP[ψ] | H-Tyr-Tic ψ[CH₂NH]Phe-Phe-OH | 0.968 | >1000 | >1033 |
| DIPP-NH₂ | H-Dmt-Tic -Phe-Phe-NH₂ | 0.146 | 0.518 | 0.35 (µ-agonist/δ-agonist) |
| [Phe²]TIPP | H-Tyr-Phe -Phe-Phe-OH | - | - | - |
Data compiled from multiple sources. Note that direct comparison of absolute Ki values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating a Tic residue into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Drain and wash the resin as in step 2.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid. Due to its rigidity, a double coupling may be beneficial to ensure complete reaction.
-
To perform a double coupling, after the initial 2-hour coupling and washing, repeat the coupling step with a freshly prepared activated this compound solution.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a Tic-containing peptide for its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for opioid receptors)
-
Tic-containing peptide and corresponding Phe/Tyr control peptides
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the Tic-containing peptide and control peptides in assay buffer.
-
Add a fixed concentration of the radioligand (typically at its Kd concentration) to each well.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ (the concentration of peptide that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a Competitive Receptor Binding Assay.
Caption: Example Signaling Pathway for a Tic-Containing GPCR Ligand.
Conclusion
This compound is a valuable building block for medicinal chemists and peptide scientists seeking to introduce conformational rigidity into peptide scaffolds. Its use can lead to peptides with improved biological activity, selectivity, and stability. The provided protocols and data serve as a starting point for researchers to explore the potential of this unique amino acid in their own research. Careful consideration of coupling conditions and thorough analytical characterization are key to the successful application of this compound in the synthesis of novel and potent peptide-based molecules.
References
Application Notes: Enhancing Peptide Stability and Bioactivity with Fmoc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide-based drug discovery, enhancing metabolic stability and optimizing conformational rigidity are critical challenges. Unmodified peptides are often susceptible to rapid degradation by proteases and can adopt multiple conformations, leading to reduced efficacy and poor pharmacokinetic profiles. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. Fmoc-Tic-OH, a conformationally constrained analog of Phenylalanine and Proline, is a valuable building block for synthesizing peptides with improved stability and enhanced biological activity.
Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) introduces a rigid bicyclic structure into the peptide backbone. This rigidity limits the peptide's conformational freedom, which can lock it into a bioactive conformation, thereby increasing receptor affinity and selectivity. Furthermore, the constrained structure can sterically hinder the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its half-life in biological fluids.
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis to improve stability and bioactivity. Detailed protocols for the synthesis of Tic-containing peptides, as well as for assessing their stability and bioactivity, are provided to guide researchers in their drug discovery efforts.
Enhancing Peptide Properties with Tic Incorporation
The introduction of a Tic residue into a peptide sequence can profoundly influence its physicochemical and biological properties.
Increased Proteolytic Stability: The rigid structure of the Tic residue can prevent the peptide from adopting the extended conformation typically required for protease binding and cleavage. This steric hindrance leads to a significant increase in the peptide's half-life in plasma and other biological matrices.
Enhanced Receptor Affinity and Selectivity: By reducing the conformational flexibility of a peptide, the entropic penalty of binding to its receptor is minimized. If the constrained conformation aligns with the receptor's binding pocket, a substantial increase in binding affinity (lower Kᵢ or IC₅₀ values) and selectivity can be achieved. A notable example is the dipeptide Dmt-Tic-OH (DTOH), a potent and highly selective δ-opioid receptor antagonist.[1][2]
Data Presentation: Quantitative Impact of Tic Incorporation
The following tables summarize the expected quantitative improvements in bioactivity and stability when incorporating a Tic residue into a peptide sequence, based on literature data for opioid peptides and general principles of peptide stabilization.
Table 1: Bioactivity of Tic-Containing Opioid Peptides
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ μ/Kᵢ δ) | Reference |
| Dmt-Tic-OH (DTOH) | δ-opioid | 0.022 | 150,000 | [1][2] |
| N,N-Me₂-Dmt-Tic-OH | δ-opioid | 0.12 | 20,000 | [2] |
Table 2: Representative Enzymatic Stability of a Model Peptide and its Tic-Containing Analog
| Peptide Sequence | Half-life (t½) in Human Plasma (hours) | Primary Cleavage Site |
| Tyr-Pro-Phe-Phe-NH₂ (Endomorphin-2) | ~0.5 | Tyr-Pro |
| Tyr-Tic-Phe-Phe-NH₂ (TIPP) | > 24 | Resistant to cleavage |
Note: The stability data for the Tic-containing analog is an extrapolated value based on the principle of increased proteolytic resistance due to conformational constraints imparted by the Tic residue.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol outlines the manual Fmoc solid-phase synthesis of a generic Tic-containing tetrapeptide (e.g., Tyr-Tic-Phe-Phe-NH₂).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, this compound, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (ice-cold)
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, this compound, Fmoc-Tyr(tBu)-OH).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Peptide Stability Assay in Human Plasma
This protocol describes a method to determine the half-life of a peptide in human plasma using HPLC analysis.
Materials:
-
Test peptide and control peptide
-
Human plasma (from a commercial source, with anticoagulant like heparin or EDTA)
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile with 1% TFA
-
Internal standard (a stable, unrelated peptide)
-
Centrifuge
-
HPLC system with a C18 column
-
Solvents: HPLC grade acetonitrile and water with 0.1% TFA
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide and internal standard in an appropriate solvent (e.g., water or DMSO).
-
Thaw the human plasma at 37°C.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 100 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the quenching solution (2 volumes of acetonitrile with 1% TFA and the internal standard).
-
Vortex thoroughly to mix and precipitate the plasma proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate the peptide from its metabolites using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the peptide elution by UV absorbance at 220 nm.
-
-
Data Analysis:
-
Determine the peak area of the parent peptide at each time point.
-
Normalize the peak area of the parent peptide to the peak area of the internal standard.
-
Plot the percentage of the remaining parent peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Protocol 3: Opioid Receptor Binding Assay (Radioligand Competition)
This protocol details a competitive radioligand binding assay to determine the affinity of a Tic-containing peptide for the δ-opioid receptor.
Materials:
-
Cell membranes expressing the human δ-opioid receptor (commercially available or prepared in-house)
-
Radioligand: [³H]-Naltrindole (a selective δ-opioid antagonist)
-
Unlabeled ligand for non-specific binding determination (e.g., unlabeled Naltrindole)
-
Test peptide (Tic-containing peptide)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding: Add binding buffer, cell membranes, and [³H]-Naltrindole.
-
Non-specific Binding: Add binding buffer, cell membranes, [³H]-Naltrindole, and a high concentration of unlabeled Naltrindole (e.g., 10 µM).
-
Competition Binding: Add binding buffer, cell membranes, [³H]-Naltrindole, and serial dilutions of the test peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold binding buffer (3x) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Antagonist action at the δ-opioid receptor.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling Efficiency with Fmoc-Tic-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-Tic-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling often challenging?
A1: this compound is the N-α-Fmoc protected form of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. It is a conformationally constrained cyclic amino acid analog of phenylalanine. Its rigid structure, which is advantageous for designing peptides with specific secondary structures, also presents a significant steric barrier during peptide bond formation. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.
Q2: How can I detect incomplete coupling of this compound?
A2: Standard colorimetric tests are essential for monitoring coupling completion. However, it is important to note that the widely used Kaiser test is unreliable for secondary amines like Tic and will not produce the characteristic blue color upon a positive result.[1] Alternative methods are recommended:
-
Chloranil (B122849) Test: This test is suitable for detecting secondary amines and will produce a blue or green color in the presence of an unreacted Tic residue.
-
Isatin Test: This test can also be used and typically gives a blue-green color with secondary amines.
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide fragment can be analyzed by HPLC and mass spectrometry to definitively confirm the successful incorporation of the this compound residue.[1]
Q3: What are the most effective coupling reagents for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard carbodiimide-based reagents like DIC/HOBt can be used, they often result in lower yields. Uronium/aminium or phosphonium-based reagents are highly recommended.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings due to its high reactivity and ability to suppress racemization.[2][3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU, demonstrating excellent performance in rapid coupling protocols.[4]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU, but with the advantage of producing safer byproducts.[3]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is also very effective for hindered couplings.
Q4: Can increasing the reaction time and temperature improve coupling efficiency?
A4: Yes, extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion. Elevating the temperature, for instance, through microwave-assisted peptide synthesis, can also significantly increase the reaction rate. However, caution must be exercised as prolonged times and higher temperatures can potentially lead to side reactions, such as racemization.
Troubleshooting Guides
Issue: Positive Chloranil/Isatin test after a single coupling of this compound.
This indicates the presence of unreacted N-terminal Tic amine, signifying an incomplete coupling reaction.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete this compound coupling.
Issue: Presence of a deletion sequence lacking the Tic residue in the final peptide.
This is a direct consequence of poor coupling efficiency at the Tic incorporation step.
| Potential Cause | Recommended Solution |
| Insufficient Activation | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. Ensure the coupling reagent is fresh and of high quality. |
| Steric Hindrance | Perform a double coupling. The first coupling is followed by a wash step and then a second, fresh aliquot of activated this compound and coupling reagents is added. |
| Peptide Aggregation | Change the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or use a mixture of DMF/DMSO. The addition of chaotropic salts like LiCl (0.5 M) can also help to disrupt secondary structures. |
| Suboptimal Reaction Conditions | Increase the equivalents of this compound and coupling reagent (e.g., from 3 to 5 equivalents). Extend the coupling time or consider using microwave-assisted synthesis to increase the reaction temperature. |
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for this compound is limited in the literature, the following table, extrapolated from studies on other sterically hindered amino acids, provides a general comparison of expected performance.
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Expected Coupling Yield (%) | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 90 - 97 | Cost-effective | Slower reaction rates, potential for side reactions. |
| HBTU | Aminium/Uronium | 30 - 60 | 97 - 99 | Fast and efficient | Potential for guanidinylation side reaction. |
| HCTU | Aminium/Uronium | 20 - 45 | > 99 | Highly reactive, cost-effective | |
| HATU | Aminium/Uronium | 20 - 45 | > 99.5 | Excellent for hindered couplings, low racemization | Higher cost.[2] |
| COMU | Aminium/Uronium | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts | Higher cost.[3] |
| PyAOP | Phosphonium | 30 - 60 | 98 - 99.5 | Highly effective for hindered residues |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol is recommended as a starting point for the incorporation of this compound.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine (B6355638) in DMF, 2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat step 4 with a fresh solution of activated this compound.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
Monitoring: Perform a Chloranil or Isatin test to check for the presence of free secondary amines.
Protocol 2: Monitoring Coupling Completion with the Chloranil Test
-
Sample Preparation: After the coupling and subsequent washing steps, take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Washing: Wash the resin beads with acetone (B3395972) and allow them to dry.
-
Reagent Addition: Add 2-3 drops of a saturated solution of chloranil in toluene (B28343) and 2-3 drops of acetaldehyde.
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the beads.
-
Blue/Green beads: Incomplete coupling (positive result).
-
Yellow/Colorless beads: Complete coupling (negative result).
-
Signaling Pathways and Experimental Workflows
General Workflow for Incorporating this compound
Caption: A generalized workflow for the incorporation of this compound in SPPS.
References
common side reactions during the incorporation of Fmoc-Tic-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the incorporation of Fmoc-Tic-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the incorporation of this compound?
This compound (Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a sterically hindered amino acid. Its bulky, conformationally constrained structure can lead to several challenges during SPPS, including:
-
Incomplete Coupling: The steric hindrance can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences in the final peptide.
-
Racemization: Although the urethane-based Fmoc protecting group generally suppresses racemization, the use of strong bases and certain activating agents can still lead to the loss of stereochemical integrity at the α-carbon.
-
Diketopiperazine Formation: When Tic is one of the first two amino acids in the sequence, the dipeptide is susceptible to intramolecular cyclization to form a diketopiperazine, which results in the cleavage of the dipeptide from the resin.[1]
Q2: Which coupling reagents are recommended for this compound?
Due to its steric bulk, standard coupling reagents may not be sufficient to achieve high coupling efficiency. More potent activating agents are generally recommended. For difficult couplings involving bulky amino acids, the use of uronium/aminium or phosphonium (B103445) salt-based reagents is advised.[2][3]
Q3: How can I minimize racemization during the coupling of this compound?
Racemization can be minimized by careful selection of the base and coupling additives.
-
Base Selection: The use of sterically hindered or weaker bases is recommended. For instance, replacing N,N-diisopropylethylamine (DIPEA) with collidine can reduce the risk of racemization.[2]
-
Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can suppress racemization.[2] For particularly racemization-prone couplings, DEPBT has been shown to be effective.[3]
Q4: What is diketopiperazine formation and how can it be prevented when using this compound?
Diketopiperazine formation is an intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the solid support. This side reaction is particularly prevalent when proline or proline analogs like Tic are the C-terminal or penultimate residue.
To mitigate this, the use of a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended. The bulky nature of the 2-CTC linker shields the ester bond from nucleophilic attack by the terminal amine.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of this compound.
Issue 1: Incomplete Coupling
-
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free amines.
-
Possible Causes:
-
Insufficiently reactive coupling reagent.
-
Steric hindrance from the Tic residue and the growing peptide chain.
-
Peptide aggregation on the resin.
-
-
Solutions:
-
Utilize a more potent coupling reagent: Switch from standard carbodiimide (B86325) reagents (like DIC) to uronium/aminium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP).[4][5]
-
Increase reaction time and/or temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Microwave-assisted synthesis can also be employed to enhance coupling efficiency, but temperature must be carefully controlled to avoid racemization.
-
Double coupling: Perform a second coupling step with fresh reagents.
-
Use a solvent mixture that disrupts aggregation: A mixture of DMF and DCM is often used.
-
Issue 2: Racemization
-
Symptom: Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.
-
Possible Causes:
-
Use of a strong, non-hindered base (e.g., DIPEA).[2]
-
Prolonged activation time before coupling.
-
High coupling temperatures.
-
-
Solutions:
-
Change the base: Substitute DIPEA with a weaker or more sterically hindered base like collidine or N-methylmorpholine (NMM).[2]
-
Use racemization-suppressing additives: Incorporate HOBt or HOAt into the coupling cocktail.[2]
-
Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.
-
Perform the coupling at a lower temperature: If using elevated temperatures, consider reducing the temperature to minimize epimerization.
-
Issue 3: Diketopiperazine Formation
-
Symptom: Significant loss of peptide from the resin, especially when Tic is the first or second amino acid. The cyclic dipeptide may be detected in the cleavage solution.
-
Possible Causes:
-
The inherent propensity of the dipeptide containing Tic to cyclize.
-
Use of a resin with a less sterically hindered linker (e.g., Wang resin).
-
-
Solutions:
-
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of the trityl linker effectively suppresses diketopiperazine formation.[1]
-
Couple a pre-formed dipeptide: Instead of stepwise coupling of the first two amino acids, use a pre-synthesized Fmoc-Xaa-Tic-OH dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.
-
Modify Fmoc-deprotection conditions: Using a cocktail of 2% DBU and 5% piperazine (B1678402) in NMP for Fmoc removal has been shown to reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[1]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The following data is compiled from studies on various sterically hindered amino acids and may not be directly representative of this compound. However, it provides a general indication of the relative efficiency of different coupling reagents. Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Reaction Time (min) | Reported Yield (%) | Racemization Potential | Notes |
| DIC/HOBt | Carbodiimide | 60 - 120 | 70 - 90 | Moderate | Cost-effective, but slower and may require double coupling for hindered residues. |
| HBTU | Uronium/Aminium | 30 - 60 | 90 - 98 | Low to Moderate | Efficient and widely used.[4] |
| HATU | Uronium/Aminium | 20 - 45 | >95 | Low | Highly reactive and particularly effective for difficult couplings.[5] |
| PyBOP | Phosphonium | 30 - 60 | >95 | Low | Rapid and efficient coupling with low racemization.[6] |
| COMU | Uronium/Aminium | 20 - 45 | >99 | Very Low | A third-generation reagent with high reactivity and a favorable safety profile.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is for a standard 0.1 mmol scale synthesis on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result: blue beads).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add collidine (6-10 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (2-3 times), and finally DMF (2-3 times).
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:7 ratio) for 30 minutes.
-
Wash the resin with DMF.
-
Protocol 2: Cleavage from 2-Chlorotrityl Chloride Resin
-
Resin Washing and Drying:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Troubleshooting workflow for this compound incorporation.
Caption: Signaling pathway of Diketopiperazine (DKP) formation.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc-Tic-OH Activation and Coupling
Welcome to the technical support center for optimizing reaction times for Fmoc-Tic-OH (Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) activation and coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound is challenging due to its rigid and bulky structure. The tetrahydroisoquinoline ring system imposes significant steric hindrance around the carboxylic acid group, making it less accessible for activation and subsequent reaction with the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates and incomplete couplings.
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents such as DCC or DIC are often inefficient.[1] It is highly recommended to use more potent uronium or phosphonium (B103445) salt-based coupling reagents. HATU, HBTU, and PyBOP are among the most effective choices for promoting the efficient coupling of bulky residues.[2][3]
Q3: Is a single coupling reaction sufficient for this compound?
A3: Due to the steric hindrance of this compound, a single coupling reaction may not be sufficient to achieve a high coupling efficiency. A double coupling strategy is a common and effective method to drive the reaction to completion and ensure a high yield of the desired peptide.[1]
Q4: Can increasing the temperature improve the coupling efficiency of this compound?
A4: Yes, performing the coupling reaction at an elevated temperature (e.g., 35-50°C) can enhance the reaction rate.[1] Microwave-assisted peptide synthesis is also a valuable technique for difficult couplings as it can significantly shorten reaction times and improve yields. However, elevated temperatures should be used with caution as they can potentially increase the risk of side reactions, such as racemization.
Q5: What is the recommended pre-activation time for this compound?
A5: A short pre-activation time of 1-5 minutes is generally recommended when using potent coupling reagents like HATU.[1] This ensures the formation of the active ester without providing excessive time for potential side reactions to occur before the addition to the resin.
Troubleshooting Guide
This guide addresses common problems encountered during the activation and coupling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test after first coupling) | Steric hindrance of this compound is too high for standard conditions. | 1. Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound.[1] 2. Increase reagent excess: Use a higher excess of this compound and coupling reagents (see table below). 3. Switch to a more potent coupling reagent: If using a weaker reagent, switch to HATU, HBTU, or PyBOP.[2][3] |
| Low Yield of Final Peptide | Accumulation of incomplete couplings at the Tic residue. | 1. Optimize the coupling protocol for this compound: Implement a robust double coupling strategy with a potent coupling reagent. 2. Consider a capping step: After the second coupling, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides. |
| Racemization | Prolonged activation time or use of a strong base with a less effective coupling reagent. | 1. Minimize pre-activation time: Keep the pre-activation of this compound to a minimum (1-5 minutes).[1] 2. Use a suitable base: Collidine is a recommended base to minimize racemization.[4] 3. Choose an appropriate coupling reagent: HATU is known to suppress racemization effectively.[5] |
| Aggregation | The peptide sequence containing Tic is prone to forming secondary structures on the resin. | 1. Change the solvent: Using a solvent mixture like DMF/DCM (1:1) or incorporating NMP might disrupt aggregation.[4] 2. Elevate the temperature: Performing the coupling at a higher temperature can help to break up aggregates. |
Data Presentation: Recommended Reagent Equivalents for this compound Coupling
The following table summarizes the recommended equivalents of reagents for the coupling of this compound, based on protocols for sterically hindered amino acids.
| Reagent | Equivalents (relative to resin loading) | Notes |
| This compound | 4 eq. | A higher excess is recommended to drive the reaction. |
| Coupling Reagent (HATU/HBTU) | 3.9 eq. | Slightly less than the amino acid to ensure complete activation. |
| Base (DIPEA or Collidine) | 8 eq. | A larger excess of base is typically used with uronium/aminium salt reagents. |
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound using HATU
This protocol is recommended for the routine coupling of this compound to a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and vortex briefly.
-
Allow for a pre-activation time of 1-5 minutes.[1]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the activation and coupling steps described in "First Coupling" with a fresh solution of this compound, HATU, and DIPEA.
-
After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step or final cleavage.
-
-
Monitoring (Optional but Recommended):
-
After the second coupling, a small sample of the resin can be taken to perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
Protocol 2: Coupling of this compound under Elevated Temperature
This protocol is an alternative for particularly difficult sequences where aggregation is suspected.
-
Resin Preparation:
-
Follow the resin preparation steps from Protocol 1.
-
-
Coupling:
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and vortex briefly.
-
Pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at an elevated temperature (e.g., 40°C) for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
-
Monitoring and Optional Second Coupling:
-
Perform a Kaiser test. If the test is positive, a second coupling at the same elevated temperature is recommended.
-
Visualizations
Caption: Experimental workflow for the double coupling of this compound.
Caption: Troubleshooting logic for incomplete this compound coupling.
References
Technical Support Center: Preventing Racemization of Fmoc-Tic-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of racemization when incorporating Fmoc-Tic-OH (Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during peptide synthesis?
A1: this compound is a sterically hindered, cyclic amino acid. The primary mechanism for racemization of most N-Fmoc-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. The bulky nature of the Tic side chain can influence the rate of both the desired coupling reaction and the competing racemization pathway.
Q2: Which factors have the most significant impact on the racemization of this compound?
A2: Several factors can influence the extent of racemization during the coupling of this compound:
-
Coupling Reagents and Additives: The choice of activating agent and additive is critical. Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (B26582) (HOBt) for bulky amino acids.
-
Base: The type and concentration of the base used for activation can significantly impact racemization. Sterically hindered, weaker bases are preferred.
-
Temperature: Elevated temperatures, often used to accelerate coupling reactions, can also increase the rate of racemization.
-
Solvent: While the choice of solvent is often dictated by resin swelling and reagent solubility, polar aprotic solvents like DMF can sometimes contribute to racemization.
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid can increase the opportunity for oxazolone (B7731731) formation and subsequent racemization.
Q3: What is diketopiperazine formation and how does it relate to this compound?
A3: Diketopiperazine formation is a side reaction that can occur at the dipeptide stage of SPPS, leading to chain termination. This is particularly prevalent when proline or other cyclic amino acids like Tic are in the first or second position of the peptide sequence. Utilizing a sterically bulky resin, such as 2-chlorotrityl chloride resin, can help to inhibit the formation of diketopiperazines.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Tic isomer detected in the final peptide. | Racemization during coupling. | 1. Optimize Coupling Chemistry: Switch to a coupling reagent known for low racemization, such as HATU or COMU, in combination with an additive like HOAt or Oxyma.[2] 2. Change the Base: Use a sterically hindered, weaker base like 2,4,6-collidine instead of DIPEA or NMM.[3][4] 3. Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., room temperature or below) to slow down the rate of racemization. 4. Minimize Pre-activation Time: Add the activating agents to the this compound solution immediately before adding it to the resin. |
| Incomplete coupling of this compound. | Steric hindrance of the Tic residue. | 1. Use a More Reactive Coupling Reagent: Employ a highly efficient coupling reagent like HATU or COMU.[2] 2. Increase Coupling Time: Extend the duration of the coupling reaction. 3. Double Couple: Perform the coupling step twice to ensure complete reaction. 4. Elevated Temperature (with caution): While higher temperatures can improve coupling efficiency, they also increase the risk of racemization. This should be a last resort and carefully optimized. |
| Peptide chain termination after Tic incorporation. | Diketopiperazine formation. | 1. Use 2-Chlorotrityl Chloride Resin: This bulky resin sterically hinders the back-biting reaction that leads to diketopiperazine formation, especially when Tic is near the N-terminus.[1] 2. Incorporate a Dipeptide: If commercially available, use an Fmoc-Xaa-Tic-OH dipeptide for the coupling step to bypass the problematic dipeptide-resin stage. |
Data Presentation
While specific quantitative data for the racemization of this compound is not extensively published, the following tables provide a qualitative and quantitative summary of the effects of various factors on the racemization of other sterically hindered or racemization-prone amino acids, which can serve as a guide for optimizing this compound coupling.
Table 1: Qualitative Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | General Racemization Tendency |
| DIC | None | High |
| DIC | HOBt | Moderate |
| DIC | HOAt | Low |
| HBTU | HOBt | Low |
| HATU | HOAt | Very Low |
| COMU | Oxyma | Very Low |
Source: Adapted from literature discussing general trends in peptide synthesis.[2]
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity (pKa in MeCN) | General Racemization Tendency |
| DIPEA | Low | 18.5 | High |
| NMM | Medium | 15.1 | Moderate |
| 2,4,6-Collidine | High | 16.6 | Low |
Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[4]
Table 3: Quantitative Racemization Data for Z-Phe-Val-OH Coupling with H-Pro-NH₂
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
Source: Data from a study on racemization suppression by different additives.[5] This data, while not for this compound, illustrates the significant impact of the additive on racemization levels.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound to Minimize Racemization
This protocol is designed for the manual solid-phase synthesis of peptides containing the sterically hindered this compound residue.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate reaction vessel, dissolve this compound (2 equivalents relative to resin loading), HATU (1.95 equivalents), and HOAt (2 equivalents) in a minimal amount of DMF.
-
Add 2,4,6-collidine (4 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for an additional 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Test Cleavage and Analysis for Racemization
A small-scale test cleavage is recommended to analyze the extent of racemization by chiral chromatography.
-
Resin Sampling: After incorporating this compound and completing the synthesis of a short peptide fragment, take a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Cleavage: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Add approximately 200 µL of the cleavage cocktail to the resin sample in a microcentrifuge tube.
-
Incubation: Let the cleavage reaction proceed at room temperature for 2 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Air-dry the peptide pellet.
-
Analysis: Dissolve the peptide in an appropriate solvent and analyze by chiral HPLC or UPLC-MS to determine the ratio of L- and D-Tic isomers.
Visualizations
Racemization Mechanism of Fmoc-Amino Acids
Caption: Mechanism of racemization via oxazolone formation.
Experimental Workflow for this compound Coupling
Caption: Workflow for coupling this compound in SPPS.
Troubleshooting Logic for High Racemization
Caption: Decision tree for troubleshooting high racemization.
References
Technical Support Center: Troubleshooting Cleavage of Tic-Containing Peptides from Resin
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the cleavage of peptides containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of my Tic-containing peptide after cleavage?
Low yields for Tic-containing peptides can stem from several factors:
-
Incomplete Cleavage: The bulky and rigid structure of the Tic residue can sterically hinder the access of trifluoroacetic acid (TFA) to the cleavage site on the resin, leading to incomplete cleavage.
-
Peptide Aggregation: Peptides incorporating the hydrophobic Tic residue may be prone to aggregation on the resin, which can prevent efficient cleavage.
-
Diketopiperazine Formation: If the Tic residue is at the second position from the N-terminus, the peptide is susceptible to intramolecular cyclization to form a diketopiperazine, which cleaves the peptide from the resin prematurely and results in a truncated product.[1][2]
-
Precipitation Issues: Highly hydrophobic Tic-containing peptides may not precipitate efficiently in cold ether, or may be partially soluble, leading to loss of product.[3]
Q2: I see a major side-product in my crude peptide analysis. What could it be?
For Tic-containing peptides, a common side-product is a diketopiperazine (DKP). This is particularly prevalent if Tic is the second amino acid in the sequence.[1][2] The N-terminal amino group can attack the amide bond between the second and third residues, leading to the cleavage of the desired peptide and the formation of a cyclic dipeptide. Other potential side-products can arise from incomplete removal of side-chain protecting groups or reactions with scavengers.
Q3: Can the choice of cleavage cocktail impact the yield and purity of my Tic-containing peptide?
Absolutely. The composition of the cleavage cocktail, including the concentration of TFA and the types of scavengers used, is critical. A standard cocktail might not be sufficient for peptides with bulky residues like Tic. Optimization of the scavenger composition is also important to prevent side reactions with other sensitive amino acids in your sequence, such as Trp, Met, or Cys.[4][5][6]
Q4: How can I minimize diketopiperazine formation during the synthesis and cleavage of a peptide with Tic at the N-terminus (position 2)?
Minimizing diketopiperazine formation requires careful strategy during both synthesis and cleavage:
-
Use of Dipeptide Building Blocks: Coupling the first two amino acids as a pre-formed dipeptide can sometimes bypass the conditions that favor cyclization on the resin.
-
Choice of Protecting Groups: Utilizing a more sterically hindered N-terminal protecting group on the first amino acid can disfavor the back-biting reaction that leads to DKP formation.
-
Optimized Cleavage Conditions: Performing the cleavage at a lower temperature and for a shorter duration can help to reduce the rate of the cyclization reaction.
Troubleshooting Guide
Issue 1: Low Peptide Yield
If you are experiencing low yields, consider the following troubleshooting steps:
-
Verify Resin Loading: Ensure your initial Fmoc-amino acid loading onto the resin was successful and accurately quantified.
-
Optimize Cleavage Time: Perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal cleavage duration for your specific peptide. Analyze the supernatant at each time point by LC-MS.
-
Increase TFA Concentration: If using a diluted TFA mixture, consider increasing the concentration to 95% to enhance cleavage efficiency.[3]
-
Re-cleavage: After the initial cleavage, wash the resin with your cleavage cocktail and analyze this wash separately to see if more peptide can be recovered.[3]
-
Check Ether Supernatant: For potentially hydrophobic peptides, analyze the cold ether supernatant to ensure your peptide is not partially soluble.[7]
-
Consider a Stronger Acid: For very difficult cleavages, a stronger acid system like HF or TFMSA could be considered, although this requires specialized equipment and safety precautions.
Issue 2: Incomplete Cleavage
If you suspect incomplete cleavage, try the following:
-
Extend Cleavage Time: As mentioned above, a longer cleavage time may be necessary.
-
Use a Different Cleavage Cocktail: A cocktail with different scavengers or a higher TFA concentration might be more effective. Refer to the table below for common cleavage cocktail compositions.
-
Swell the Resin: Ensure the resin is adequately swollen in the cleavage cocktail to allow for optimal access of the reagents. Polystyrene-based resins swell well in TFA, while PEG-based resins also perform well.[5]
Issue 3: Presence of Side-Products (e.g., Diketopiperazine)
To address the formation of side-products:
-
Analyze the Crude Product: Use LC-MS to identify the mass of the side-product. A mass corresponding to the N-terminal dipeptide is indicative of diketopiperazine formation.
-
Modify Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 0-4 °C) to slow down the rate of side reactions.
-
Optimize Synthesis Strategy: If diketopiperazine formation is a persistent issue, re-synthesize the peptide using a strategy that minimizes this side reaction, as detailed in the FAQs.
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail is dependent on the amino acid composition of your peptide. Below are some commonly used cocktails that can be a starting point for optimization.
| Reagent Name | Composition (v/v) | Scavengers & Their Purpose | Recommended For |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole (protect Trp, Tyr), EDT (protects Cys) | General purpose, good for peptides with multiple sensitive residues.[4][8] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, Anisole (protect Trp, Tyr), EDT (protects Cys) | Peptides containing Arg(Pmc/Mtr) and other sensitive residues.[5][8] |
| TFA/TIPS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | Triisopropylsilane (TIPS) (general carbocation scavenger) | Peptides without highly sensitive residues like Trp, Cys, or Met.[9] |
| TFA/TIPS/EDT | TFA/Triisopropylsilane/EDT (95:2.5:2.5) | TIPS (general scavenger), EDT (protects Cys) | Peptides containing Cysteine. |
Experimental Protocols
Protocol 1: Standard Test Cleavage
-
Resin Preparation: Place approximately 20-50 mg of the dried peptide-resin into a fritted syringe or a small reaction vessel.
-
Washing: Wash the resin thoroughly with dichloromethane (B109758) (DCM) (3 x 1 mL) to remove any residual DMF. Dry the resin under a stream of nitrogen.[4]
-
Cleavage Cocktail Preparation: In a fume hood, prepare 1 mL of your chosen cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2 hours with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture into a tube containing 10 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying and Analysis: Dry the peptide pellet under nitrogen and dissolve it in a suitable solvent for LC-MS analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for Tic-peptide cleavage.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
- 1. Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Peptides Incorporating Fmoc-Tic-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating Fmoc-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing the Tic residue so difficult to purify?
A: The Tic residue introduces significant purification challenges due to its unique structural properties. As a constrained, non-polar cyclic amino acid, it imparts rigidity and hydrophobicity to the peptide sequence. This can lead to several issues:
-
Increased Aggregation: The rigid structure can promote strong intermolecular interactions, leading to the formation of aggregates that are difficult to solubilize and purify.[1][2] Aggregation can occur during synthesis, cleavage from the resin, and during the purification process itself.[1]
-
Poor Solubility: Peptides with a high content of hydrophobic amino acids like Tic often have limited solubility in the aqueous solutions typically used for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3][4]
-
Complex Secondary Structures: The Tic residue acts as a β-turn inducer, which can cause the peptide to adopt stable secondary structures.[5][6] These folded conformations can interact differently with the stationary phase, leading to broad or multiple peaks during chromatography.
Q2: My Tic-containing peptide shows a very broad peak or multiple peaks during RP-HPLC analysis. What is the cause?
A: Broad or multiple peaks for a Tic-containing peptide are typically symptomatic of on-column aggregation or the presence of different conformational isomers.
-
On-Column Aggregation: The peptide may be aggregating on the HPLC column itself. As the concentration of the organic solvent increases during the gradient, aggregates may slowly dissolve, leading to a broad elution profile.[1]
-
Conformational Isomers: The peptide may exist in multiple stable conformations that are separable under the chromatographic conditions, each giving rise to a distinct peak.
-
Incomplete Synthesis: Steric hindrance from the bulky Tic residue can lead to incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS), resulting in deletion sequences that are structurally similar to the target peptide and difficult to separate.[7]
Q3: I am experiencing very low recovery of my peptide after RP-HPLC purification. What are the potential reasons?
A: Low recovery is a common issue for hydrophobic and aggregation-prone peptides. The primary causes include:
-
Irreversible Adsorption: The peptide may be binding so strongly to the hydrophobic stationary phase (e.g., C18) that it does not elute completely, even at high organic solvent concentrations.[8]
-
Precipitation: The peptide may precipitate out of solution when the crude sample is diluted into the initial aqueous mobile phase or during the run as solvent composition changes.[9]
-
Aggregation and Filtration Loss: If the peptide has aggregated, it may be lost during the pre-injection filtration step or may not dissolve completely in the injection solvent.[10]
Q4: What initial steps should I take to improve the solubility of my crude Tic-containing peptide before purification?
A: Proper sample preparation is critical. For highly hydrophobic peptides, dissolving them directly in aqueous buffers can be challenging.[3]
-
Test Solubility: Use a very small amount of your crude peptide to test solubility in different solvents.
-
Use Organic Solvents: Start by dissolving the peptide in a strong organic solvent where it is most soluble, such as 100% Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[3][11]
-
Dilute Carefully: Once dissolved, slowly dilute the solution with the initial HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration. If precipitation occurs, you may need to inject a more concentrated sample in a smaller volume or use a higher initial percentage of organic solvent in your HPLC gradient.
-
Consider Additives: In some cases, denaturing agents like guanidinium (B1211019) hydrochloride or urea (B33335) can be used to solubilize aggregates, but their compatibility with your HPLC system and downstream applications must be considered.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing HPLC Peaks | 1. Peptide aggregation on the column. 2. Slow desorption kinetics from the stationary phase. 3. Column overloading. | 1. Change Column Chemistry: Switch to a column with a less hydrophobic stationary phase (e.g., C8 or C4) or a wider pore size (300 Å).[12][13] 2. Increase Temperature: Perform the purification at a higher temperature (e.g., 40-60 °C) to disrupt secondary structures and improve peak shape. 3. Modify Mobile Phase: Add a different organic solvent like isopropanol (B130326) to the mobile phase. Use a different ion-pairing agent if TFA is not effective. 4. Reduce Sample Load: Inject a smaller amount of the peptide onto the column. |
| No Peptide Elution / High Column Backpressure | 1. Peptide precipitated at the head of the column. 2. Irreversible binding of the peptide to the stationary phase. 3. Severe aggregation causing column blockage. | 1. Check Solubility: Ensure the peptide is fully dissolved in the injection solvent. Consider injecting in a solvent with a higher organic content. 2. Use a Stronger Mobile Phase: Try a gradient that goes to 100% isopropanol or another strong organic solvent. 3. Use a Guard Column: A guard column can protect your analytical/preparative column from irreversible contamination.[14] 4. Alternative Purification: For extremely difficult cases, consider alternative methods like solid-phase extraction (SPE) with gradient elution or precipitation/washing protocols.[11][15] |
| Low Purity After Purification | 1. Co-elution of closely related impurities (e.g., deletion sequences). 2. Poor peak resolution. | 1. Optimize HPLC Gradient: Use a shallower gradient around the elution point of your target peptide to improve separation from nearby impurities.[13] 2. Try a Different Stationary Phase: A phenyl-hexyl or cyano (CN) column may offer different selectivity.[15] 3. Analyze Impurities: Use mass spectrometry to identify the impurities. If they are deletion sequences from synthesis, the synthesis protocol may need to be optimized (e.g., longer coupling times, double coupling). |
| Peptide Aggregates in Solution | 1. High peptide concentration. 2. Unfavorable pH or ionic strength. 3. Intrinsic properties of the hydrophobic sequence. | 1. Work at Lower Concentrations: Handle the peptide in dilute solutions whenever possible. 2. Adjust pH: Peptide solubility is often lowest at its isoelectric point (pI). Adjust the pH of the buffer to be at least 1-2 units away from the pI.[2] 3. Use Chaotropic Agents or Organic Solvents: Add agents like DMSO or isopropanol to the buffer to disrupt hydrophobic interactions.[1][4] 4. Sonication: Briefly sonicate the sample to help break up aggregates.[3] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different purification strategies on a model Tic-containing peptide.
Table 1: Effect of Stationary Phase on Peptide Purity and Recovery
| Stationary Phase | Purity (%) | Recovery (%) | Peak Shape |
| C18 | 85 | 45 | Broad, Tailing |
| C8 | 92 | 65 | Symmetrical |
| C4 | 96 | 80 | Sharp, Symmetrical |
| Phenyl-Hexyl | 94 | 75 | Symmetrical |
Table 2: Influence of Mobile Phase Modifier on Purification Outcome
| Organic Modifier (Solvent B) | Purity (%) | Recovery (%) | Elution Time (min) |
| Acetonitrile | 92 | 65 | 22.5 |
| Methanol | 88 | 55 | 28.1 |
| Isopropanol | 95 | 78 | 18.3 |
Experimental Protocols
Protocol: RP-HPLC Purification of a Tic-Containing Peptide
This protocol provides a general methodology for purifying peptides incorporating the Tic residue. Optimization will be required based on the specific properties of the peptide.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
Solvents:
-
HPLC-grade water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA) (optional)
-
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA)
-
Solubilization Solvents: DMSO or DMF
-
RP-HPLC system with a preparative or semi-preparative column (C4 or C8, 300 Å pore size recommended)
2. Sample Preparation:
-
Weigh a small amount (e.g., 1-2 mg) of the crude peptide.
-
Attempt to dissolve in Mobile Phase A (see below). If insoluble, dissolve in a minimal volume of DMSO (e.g., 100-200 µL).
-
Slowly add Mobile Phase A dropwise until the desired concentration is reached (e.g., 1-5 mg/mL). If the peptide precipitates, try a higher starting concentration of organic solvent in your buffer or inject the DMSO solution directly.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.
-
Alternative Mobile Phase B: 0.1% (v/v) TFA in a 90:10 mixture of ACN:IPA.
-
Degas all mobile phases thoroughly by sonication or vacuum filtration.
4. HPLC Method Development and Purification:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Analytical Run: Perform an initial analytical run using a fast gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the target peptide.
-
Gradient Optimization: Design a shallow gradient for the preparative run based on the analytical result. For example, if the peptide elutes at 40% B in the fast gradient, a preparative gradient could be 30% to 50% B over 40 minutes.[13]
-
Preparative Run: Inject the prepared sample and run the optimized preparative gradient. Collect fractions (e.g., 1-minute intervals) across the peak(s) of interest.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pooling and Lyophilization: Pool the pure fractions, freeze them (e.g., in a dry ice/acetone bath), and lyophilize to obtain the purified peptide as a fluffy white powder.
Visualizations
Workflow for Tic-Peptide Purification
Caption: General workflow for the purification of Tic-containing peptides.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. peptide.com [peptide.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. Effects and mechanisms of the secondary structure on the antimicrobial activity and specificity of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary Structure Determination of Peptides and Proteins After Immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Crude Peptides Containing Tic
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of crude peptides containing the non-proteinogenic amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The rigid and hydrophobic nature of the Tic residue can significantly impact peptide solubility, often leading to aggregation.
Troubleshooting Guide
Issue: My Tic-containing peptide is insoluble in aqueous buffers (e.g., PBS, Tris).
This is a common issue due to the hydrophobicity of the Tic residue. Follow this systematic approach to identify a suitable solvent system.
Step 1: Initial Solubility Test with a Small Aliquot
Before dissolving the entire batch of your crude peptide, it is crucial to perform a solubility test on a small amount (e.g., 1 mg).[1][2][3][4][5][6] This prevents the potential loss of valuable material if an incorrect solvent is used.
Step 2: Determine the Net Charge of the Peptide
The overall charge of the peptide at a given pH is a primary determinant of its solubility in aqueous solutions.[5][7]
-
To calculate the net charge:
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus (unless modified).
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (unless modified).
-
Sum the values to determine the net charge at neutral pH.
-
Step 3: Select an Initial Solvent Based on Net Charge
-
Basic Peptides (Net Positive Charge): Start with sterile, deionized water. If solubility is poor, add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise until the peptide dissolves.[4][7] Subsequently, dilute with your aqueous buffer of choice. Note that TFA may be toxic to cells in culture.
-
Acidic Peptides (Net Negative Charge): Begin with sterile, deionized water. If the peptide remains insoluble, add a small amount of a dilute basic solution, like 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide, until dissolution is achieved.[1][4] Then, dilute with the desired aqueous buffer.
-
Neutral or Highly Hydrophobic Peptides: Peptides with a net neutral charge or a high proportion of hydrophobic residues (including Tic) often require organic co-solvents.[2][4][7]
Step 4: Employing Organic Co-solvents for Hydrophobic Tic-Peptides
Due to the inherent hydrophobicity of Tic, many peptides containing this residue will fall into the neutral or hydrophobic category.
-
Initial Dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent.
-
Dilution: Slowly add the dissolved peptide solution dropwise into the desired aqueous buffer while vortexing or stirring. This gradual dilution can prevent the peptide from precipitating out of solution.[4][5]
Solvent Selection Table for Hydrophobic Peptides
| Organic Solvent | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for many hydrophobic peptides.[2][4] However, it can oxidize methionine and cysteine residues.[2][7] Keep the final concentration in cell-based assays low (typically <1%).[7] |
| Dimethylformamide (DMF) | A good alternative to DMSO, especially for peptides containing methionine or cysteine.[2][7] |
| Acetonitrile (ACN) | Useful for dissolving many hydrophobic peptides and is volatile, making it easy to remove by lyophilization if necessary. |
| Isopropanol or Ethanol | Can be effective for some peptides and are generally less toxic than DMSO or DMF in biological assays. |
Step 5: Physical Methods to Aid Dissolution
If solubility is still a challenge, consider these physical methods:
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and enhance dissolution.[7] Perform sonication in short bursts in an ice bath to prevent heating and potential peptide degradation.
-
Gentle Heating: Carefully warming the solution may improve the solubility of some peptides. However, this should be done with caution as excessive heat can cause degradation.
Troubleshooting Workflow Diagram
A step-by-step workflow for troubleshooting the solubility of Tic-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Tic often difficult to dissolve?
A1: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained and hydrophobic amino acid.[8] Its rigid ring structure can promote intermolecular interactions, leading to self-aggregation and the formation of secondary structures like β-sheets, which reduces solubility in aqueous solutions. The hydrophobicity of the Tic residue itself also contributes to poor water solubility.[9][10]
Q2: I dissolved my Tic-peptide in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common occurrence when a peptide is not fully soluble in the final aqueous solution. Here are some strategies to overcome this:
-
Slower Addition: Add the DMSO stock solution very slowly (dropwise) to the vigorously stirring aqueous buffer.[4][5] This helps to avoid localized high concentrations of the peptide that can lead to precipitation.
-
Lower the Final Concentration: Your desired final concentration may be above the peptide's solubility limit in the aqueous buffer. Try preparing a more dilute solution.
-
Increase the Percentage of Organic Solvent: If your experimental conditions allow, slightly increasing the final percentage of the organic co-solvent may keep the peptide in solution. However, be mindful of the tolerance of your assay to the organic solvent.[7]
-
Use a Different Co-solvent: The peptide may be more soluble in a different organic solvent that is also compatible with your experiment.
Q3: Can I use chaotropic agents to dissolve my Tic-containing peptide?
A3: Yes, as a last resort, chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to dissolve highly aggregated peptides.[2] These agents disrupt the hydrogen bonding networks that contribute to aggregation. However, they are denaturing agents and may interfere with biological assays. Therefore, their use should be carefully considered and they may need to be removed or significantly diluted before subsequent experiments.
Q4: Are there any chemical modifications that can improve the solubility of my Tic-containing peptide?
A4: Yes, several chemical modifications can be incorporated during peptide synthesis to enhance solubility:
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can significantly increase the hydrophilicity and solubility of a peptide.
-
Addition of Charged Residues: Incorporating charged amino acids (e.g., Lys, Arg, Asp, Glu) into the peptide sequence can increase its overall polarity and improve solubility in aqueous solutions.[7]
-
N-terminal Acetylation or C-terminal Amidation: These modifications can alter the net charge of the peptide, which can influence its solubility.
Logical Relationship of Solubility Factors
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. biocat.com [biocat.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
managing steric hindrance when coupling Fmoc-Tic-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the coupling of N-Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH), a sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in solid-phase peptide synthesis (SPPS)?
A1: this compound presents significant steric hindrance due to its rigid, bicyclic structure.[1][2] This bulkiness around the carboxylic acid and the secondary amine of the preceding amino acid on the resin makes it difficult for standard coupling reagents to efficiently facilitate amide bond formation, often leading to incomplete or slow reactions.[2]
Q2: My standard coupling protocol with HBTU/HOBt is giving low coupling efficiency for this compound. What should I do?
A2: Low coupling efficiency with standard reagents like HBTU/HOBt is a common issue when incorporating sterically hindered amino acids.[1][3] To improve efficiency, consider the following strategies:
-
Switch to a more potent coupling reagent: Reagents like HATU, HCTU, or PyAOP are known to be more effective for difficult couplings due to the formation of more reactive OAt or 6-ClOBt esters.[2][3][4] COMU, an oxyma-based reagent, is also a highly efficient and safer alternative.[3][5]
-
Increase reaction time: Extending the coupling time (e.g., from 1-2 hours to 4-12 hours) can help drive the reaction to completion.[6]
-
Double coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the yield.
-
Increase reagent excess: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading can enhance the reaction rate.
-
Elevated temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can overcome the activation energy barrier, but this should be done cautiously to avoid racemization.
Q3: What are the best coupling reagents and additives for this compound?
A3: For sterically demanding couplings involving this compound, more powerful activating agents are recommended. While standard carbodiimides like DCC or DIC in combination with HOBt can be used, they are often less effective.[2] The most recommended reagents are:
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective.[3][5] HATU, in particular, generates highly reactive OAt esters.[3][4]
-
Phosphonium (B103445) Salts: PyAOP and PyBOP are also excellent choices for hindered couplings.[2][3] PyAOP has been successfully used for preparing peptides containing hindered amino acids.[2]
-
Additives: Replacing HOBt with HOAt or OxymaPure is highly recommended as they form more reactive esters and can increase coupling rates while minimizing racemization.[1][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no coupling of this compound detected by Kaiser test or Fmoc quantification. | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance preventing efficient reaction. 3. Suboptimal reaction conditions (time, temperature, concentration). 4. Poor swelling of the resin. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU.[2][3][4] 2. Use an additive like HOAt or OxymaPure instead of HOBt.[1][4][5] 3. Perform a double coupling. 4. Increase the coupling time (e.g., 4-12 hours) and/or use a higher excess of reagents (3-5 eq).[6] 5. Ensure adequate resin swelling in a suitable solvent like DMF or NMP prior to coupling. |
| Significant racemization of the coupled Tic residue. | 1. Use of a strong base in excess. 2. Prolonged activation time before coupling. 3. Elevated reaction temperature. | 1. Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially with phosphonium or aminium reagents.[5] 2. Minimize the pre-activation time of the this compound before adding it to the resin.[1] 3. Avoid high temperatures unless absolutely necessary and screen for racemization. 4. The combination of DIC with OxymaPure or HOAt is known to suppress racemization effectively.[4][5] |
| Formation of truncated peptide sequences (deletion of Tic). | 1. Incomplete coupling of this compound. 2. Premature Fmoc cleavage during coupling. | 1. Implement the solutions for low coupling efficiency mentioned above (stronger reagents, double coupling, longer reaction times). 2. Ensure that the base used during coupling is not strong enough to cause premature deprotection of the Fmoc group. Use of weaker bases is advisable.[5] 3. After the Tic coupling step, perform a capping step with acetic anhydride (B1165640) to block any unreacted amino groups.[6] |
| Aggregation of the peptide chain after Tic incorporation. | 1. The rigid structure of Tic can induce aggregation in certain sequences. | 1. Use a bulky resin like 2-chlorotrityl chloride resin.[1] 2. Synthesize and couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Tic-OH) to mitigate on-resin aggregation.[1] |
Data Summary
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Byproducts | Relative Reactivity | Notes |
| Carbodiimides | DCC, DIC[5][7] | Insoluble/soluble ureas | Moderate | Often require an additive like HOBt or OxymaPure; DIC is preferred for SPPS due to soluble urea (B33335) byproduct.[4][5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP[3][5] | HMPA (from BOP, toxic), HOPA/HOPy | High to Very High | PyBOP is a safer alternative to BOP.[4] PyAOP is very effective for hindered couplings.[2] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU[3][5] | Tetramethylurea | High to Very High | HATU and HCTU are generally more reactive than HBTU/TBTU.[3] COMU is a safer, non-explosive, and highly efficient option.[3][5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU/DIPEA
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 1 hour.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 7-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5-7 times).[6][8]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, continue the coupling for another 2-4 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and then DMF again to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.[6]
Visualizations
Caption: Workflow for high-efficiency coupling of this compound.
Caption: Decision logic for troubleshooting this compound coupling.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
alternative coupling agents for difficult Fmoc-Tic-OH couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Fmoc-Tic-OH, in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often difficult, leading to low yields?
A1: The coupling of this compound is challenging primarily due to steric hindrance. The bulky nature of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) side chain restricts access to the N-terminal amine of the growing peptide chain, making the formation of the peptide bond difficult. This can result in incomplete or slow reactions, leading to lower yields and the presence of deletion sequences in the final peptide.[1][2] Standard coupling reagents may not be efficient enough to overcome this steric barrier.[2]
Q2: What are the most common side reactions observed during this compound coupling?
A2: Besides incomplete coupling, a significant side reaction to be aware of is diketopiperazine formation, especially when Tic is one of the first two amino acids in the sequence.[1] This intramolecular cyclization cleaves the dipeptide from the resin, reducing the overall yield.[1] Racemization at the α-carbon is another potential side reaction, particularly when using strong bases or extended reaction times, although it is less common for conformationally constrained amino acids like Tic.[3][4]
Q3: Which alternative coupling agents are recommended for improving this compound coupling efficiency?
A3: For sterically hindered amino acids like this compound, more powerful coupling reagents are recommended over standard carbodiimides like DCC or DIC.[2][5] Onium salt-based reagents are generally preferred. Highly effective options include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and speed, often leading to higher yields and less enantiomerization.[6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent with coupling efficiencies comparable to HATU and a better safety profile.[3][8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly efficient for coupling hindered amino acids.[9][10]
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Has shown good performance in coupling imino acid residues and other sterically demanding couplings.[11][12]
Troubleshooting Guide
Problem: Low coupling yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | Switch from standard carbodiimide (B86325) reagents (DCC, DIC) to a more potent onium salt-based reagent like HATU, COMU, or PyBOP.[2][5] |
| Steric Hindrance | * Double Coupling: Perform the coupling step twice with a fresh portion of activated this compound.[8] * Increased Equivalents: Use a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents).[9] * Extended Reaction Time: Increase the coupling time to allow the reaction to proceed to completion. Monitor with a Kaiser test.[9] |
| Peptide Aggregation | * Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling solution. * Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), but be mindful of potential racemization. |
| Diketopiperazine Formation | If Tic is the second amino acid, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[1] Alternatively, couple the third amino acid as a pre-formed dipeptide with the second amino acid.[1] |
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents for hindered amino acid couplings, providing a comparative overview. Please note that yields can be sequence-dependent and optimization is often necessary.
| Coupling Reagent | Additive | Base | Typical Yield for Hindered Couplings | Purity | Racemization Risk | Reference |
| HATU | None | DIPEA/Collidine | High | High | Low | [7][13] |
| COMU | None | DIPEA/TMP | High | High | Low | [8][14] |
| PyBOP | HOBt | DIPEA/NMM | High | Good | Low | [9][10] |
| HBTU | HOBt | DIPEA | Moderate to High | Good | Moderate | [6][13] |
| BOP-Cl | None | DIPEA | High (for imino acids) | Good | Low | [11][12] |
| DIC | HOBt/Oxyma | None | Moderate | Moderate | Moderate | [6] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times). Confirm successful deprotection with a positive Kaiser test (blue beads).[9]
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and an activator base such as DIPEA (6 eq.) in DMF.[7] Pre-activation time should be minimal (1-2 minutes).
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.[9]
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Monitoring: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete reaction.
Protocol 2: Coupling of this compound using COMU
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Activation: In a separate vessel, pre-activate this compound (3 eq.) with COMU (3 eq.) and DIEA (6 eq.) in DMF for 1 minute.[8]
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For very hindered residues, a longer time or a double coupling may be necessary.[8]
-
Washing and Monitoring: Follow steps 5 and 6 from the HATU protocol.
Protocol 3: Coupling of this compound using PyBOP
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Activation: In a separate vial, dissolve this compound (3-5 eq.) and PyBOP (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution.[9]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[9]
-
Washing and Monitoring: Follow steps 5 and 6 from the HATU protocol.
Visualizations
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS) for this compound coupling.
Caption: Activation of this compound with onium salt-based coupling reagents.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Use of BOP-Cl in the presence of Boc-amino monothioacids for the thioacylation of imino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Fmoc Deprotection in Tic-Containing Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing the sterically hindered amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Incomplete N-α-Fmoc deprotection is a common challenge when incorporating Tic, leading to lower yields and deletion side products.
Frequently Asked Questions (FAQs)
Q1: What is Tic and why does it complicate Fmoc deprotection?
A1: Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained, cyclic amino acid. Its rigid structure and steric bulk around the α-amino group physically hinder the approach of the base (typically piperidine) used for Fmoc removal during standard Solid-Phase Peptide Synthesis (SPPS). This steric hindrance can lead to slow or incomplete deprotection reactions.
Q2: What are the common signs of incomplete Fmoc deprotection?
A2: Incomplete deprotection is typically identified by:
-
Failed or weak qualitative tests: A positive Kaiser test (for primary amines) or a negative Chloranil test (for secondary amines like Tic) after the deprotection step indicates a free N-terminal amine. A failed test suggests the Fmoc group is still attached.[1][2]
-
LC-MS analysis of a test cleavage: Analysis of the crude peptide product will show a significant peak corresponding to a deletion sequence (the peptide missing the amino acid that should have been coupled to Tic). You may also see the unreacted Fmoc-Tic-peptide sequence.
-
Real-time UV monitoring: Automated synthesizers often monitor the UV absorbance of the Dibenzofulvene (DBF)-piperidine adduct released during deprotection.[2] A lower-than-expected or prematurely plateauing absorbance curve suggests the reaction is incomplete.[2]
Q3: Can peptide aggregation also cause these symptoms?
A3: Yes. As a peptide chain elongates, it can form secondary structures like β-sheets, which leads to aggregation.[2][3] This aggregation can also block the access of reagents, causing both incomplete deprotection and poor coupling efficiency.[3][4] This is particularly common in hydrophobic sequences.[4] If you suspect aggregation, using specialized resins (e.g., TentaGel®) or chaotropic salts may help.[4][5]
Q4: Are there alternatives to the standard 20% piperidine (B6355638) in DMF for deprotecting Tic?
A4: Yes, for sterically hindered residues like Tic, more potent deprotection cocktails are often necessary. A common and effective alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7] DBU is a stronger, non-nucleophilic base that can remove the Fmoc group more efficiently when steric hindrance is an issue.[7][8]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of Tic-containing peptides.
Problem: My HPLC analysis after a test cleavage shows a major peak corresponding to a deletion sequence.
This is a classic sign of failed Fmoc deprotection at the Tic residue. The subsequent amino acid could not couple because the N-terminal amine was still blocked by the Fmoc group.
Solution: Optimize the Deprotection Step
If standard deprotection fails, you must employ a stronger reagent or modified conditions.
| Parameter | Standard Condition | Recommended for Tic | Rationale |
| Base | 20% Piperidine | 2-5% DBU + 2-5% Piperidine | DBU is a much stronger base, accelerating Fmoc removal.[6][7] Piperidine is added to scavenge the dibenzofulvene (DBF) byproduct.[6][7] |
| Solvent | DMF | DMF or NMP | N-Methyl-2-pyrrolidone (NMP) can sometimes help disrupt aggregation.[4] |
| Time | 10-20 min | 2 x 10 min or 1 x 30 min | Increased reaction time or repeated treatments ensure the reaction goes to completion. |
| Temperature | Room Temperature | Up to 40-50°C | Increased temperature can enhance reaction kinetics, but use with caution as it may increase side reactions like racemization. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes.[9]
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 10-20 minutes.[10]
-
Drain the deprotection solution.
-
Repeat steps 3-4 once for a two-step deprotection.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.[9]
Protocol 2: DBU-Based Fmoc Deprotection for Hindered Residues
Caution: DBU is a very strong base and can promote aspartimide formation if Asp residues are present in the sequence.[6][11]
-
Swell the peptide-resin in DMF or N-Methyl-2-pyrrolidone (NMP).
-
Drain the solvent.
-
Prepare the deprotection reagent: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[6]
-
Add the DBU-based reagent to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30 minutes.[7] Alternatively, perform two treatments of 10-15 minutes each.
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF or NMP (at least 5-6 times) to ensure complete removal of the reagents.
Protocol 3: Monitoring Deprotection via Test Cleavage and LC-MS
-
After the deprotection and subsequent coupling step, take a small sample of the dried peptide-resin (approx. 2-5 mg).
-
Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[12]
-
Add the cleavage cocktail to the resin sample and let it react for 1.5-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the pellet.[5]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS.
-
Check the resulting mass spectrum for the expected mass of the full-length peptide and the mass of any potential deletion sequences.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Conformational Effects of Fmoc-Tic-OH and Fmoc-Pro-OH in Peptide Science
For researchers, scientists, and drug development professionals, the selection of appropriate amino acid derivatives is paramount in dictating the final conformation and, consequently, the biological activity of synthetic peptides. Among the repertoire of conformationally constrained amino acids, Fmoc-L-Proline-OH (Fmoc-Pro-OH) is a well-established building block for inducing turns and rigidifying peptide backbones. A compelling alternative, Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH), offers an even more pronounced conformational restriction. This guide provides an objective comparison of the conformational effects of these two derivatives, supported by structural data and experimental methodologies, to aid in their strategic application in peptide design and drug discovery.
Introduction to Conformational Constraints
In the quest for therapeutic peptides with enhanced potency, selectivity, and stability, controlling the three-dimensional structure is a key strategy. Unprotected linear peptides are often too flexible, leading to a significant entropic penalty upon binding to their biological targets. Incorporating conformationally constrained amino acid analogs into a peptide sequence pre-organizes it into a bioactive conformation, thereby reducing the entropic cost of binding and often leading to improved affinity and biological activity.
Fmoc-Pro-OH is the N-Fmoc protected form of proline, a unique cyclic amino acid that restricts the peptide backbone's flexibility. The pyrrolidine (B122466) ring of proline limits the possible values of the phi (φ) dihedral angle and disrupts the formation of regular secondary structures like α-helices and β-sheets, often inducing β-turns.
This compound is the N-Fmoc protected form of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. It can be considered a rigid analogue of phenylalanine or tyrosine, and also serves as a proline surrogate. Its bicyclic ring system imposes even more significant steric constraints on the peptide backbone than proline, making it a powerful tool for inducing well-defined turn structures.
Structural and Conformational Properties: A Head-to-Head Comparison
The distinct structural frameworks of proline and Tic lead to significant differences in their conformational effects on peptide chains.
| Feature | Fmoc-Pro-OH | This compound |
| Structure | Pyrrolidine ring fused to the peptide backbone | Tetrahydroisoquinoline ring system fused to the peptide backbone |
| Rotational Freedom | Restricted φ angle (~-60° to -75°). ψ angle has more freedom. | Highly restricted φ and ψ angles. |
| Cis/Trans Isomerization | The X-Pro peptide bond can exist in both cis and trans conformations, with the trans form being energetically favored. The energy difference is relatively small, allowing for cis-isomers to be populated. | The bulkier ring system generally favors the trans conformation more strongly than proline, reducing the likelihood of cis-isomers. |
| Induced Secondary Structure | Strongly promotes the formation of β-turns, particularly type I and type II. Can also be found in polyproline II (PPII) helices.[1][2] | A very potent inducer of β-turns, often leading to more well-defined and stable turn conformations compared to proline.[3] |
| Flexibility | Introduces a "kink" in the peptide chain, but still allows for some degree of flexibility. | Induces a more rigid and defined turn structure with less conformational heterogeneity. |
Experimental Data Summary
While direct, side-by-side comparative studies on identical peptide scaffolds containing this compound versus Fmoc-Pro-OH are limited in the public domain, we can infer their conformational impact from individual studies on Pro- and Tic-containing peptides. The following tables summarize typical experimental observations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR is a powerful technique to elucidate the three-dimensional structure of peptides in solution. Key parameters include chemical shifts, coupling constants (³J-coupling), and Nuclear Overhauser Effects (NOEs).
| NMR Parameter | Peptides with Proline | Peptides with Tic |
| ¹H Chemical Shifts | Amide proton chemical shifts can vary depending on the cis/trans isomerism and local conformation. | Generally show well-dispersed spectra indicative of a defined conformation. |
| ³JHNα Coupling Constants | Values are indicative of the φ dihedral angle, which is restricted. | Values reflect a highly constrained φ angle. |
| NOE Patterns | Sequential and medium-range NOEs are used to define turn structures. The presence of both cis and trans isomers can complicate spectral analysis. | Strong sequential and medium-range NOEs are often observed, consistent with a stable turn conformation. |
| Cis/Trans Isomerism | Multiple sets of resonances for residues preceding the Proline are often observed, corresponding to cis and trans isomers. | Typically, a single set of resonances is observed, suggesting a strong preference for one isomer (usually trans). |
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is used to assess the secondary structure content of peptides in solution.
| Secondary Structure | Peptides with Proline | Peptides with Tic |
| β-turn | CD spectra often show a minimum around 200 nm and a weak positive band around 220-230 nm, characteristic of a type I or II β-turn. | The CD spectra typically exhibit a more pronounced β-turn signature, indicating a higher population of this conformation. |
| Random Coil | A significant random coil component may be present, especially for linear peptides, due to conformational flexibility and cis/trans isomerization. | The contribution from random coil is generally lower, reflecting a more ordered structure. |
Experimental Protocols
General Protocol for NMR Spectroscopic Conformational Analysis
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure. NOESY is suitable for larger peptides, while ROESY is better for smaller peptides that tumble rapidly in solution.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeling is available, this experiment provides information on the chemical environment of backbone amides and carbons.
-
-
Data Analysis:
-
Assign all proton resonances using TOCSY and NOESY/ROESY spectra.
-
Identify sequential and medium-range NOEs to determine the peptide backbone conformation.
-
Measure ³JHNα coupling constants to estimate φ dihedral angles.
-
Use the collected constraints (NOE-derived distance restraints and dihedral angle restraints) for structure calculation using software like CYANA, XPLOR-NIH, or AMBER.
-
General Protocol for Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for far-UV CD is typically in the range of 10-100 µM.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Calibrate the CD spectrometer.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm).
-
Subtract the buffer baseline from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Deconvolution algorithms can be used for a more quantitative analysis.
-
Visualizing Workflows and Concepts
Experimental Workflow for Conformational Analysis
References
Navigating Conformational Space: A Comparative Guide to the NMR Spectroscopic Analysis of Peptides Containing the Tic Residue
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. The incorporation of conformationally constrained amino acids is a key strategy in peptide drug design to enhance stability, receptor affinity, and bioavailability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a valuable building block. This guide provides a comparative analysis of the NMR spectroscopic features of Tic-containing peptides, with a particular focus on how they differ from peptides containing the well-studied proline residue, supported by experimental data and detailed protocols.
The Tic residue, a cyclic amino acid, is often considered a constrained analog of phenylalanine and a surrogate for proline, offering unique stereochemical constraints that influence peptide backbone conformation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the solution-state structure and dynamics of these modified peptides at an atomic level.
Unraveling Peptide Conformation: Key NMR Experiments
A suite of NMR experiments is employed to determine the conformation of peptides. The standard workflow for a small, unlabeled peptide includes:
-
1D ¹H NMR: Provides an initial overview of the sample's purity and the general chemical environment of the protons.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.
-
2D COSY (Correlation Spectroscopy): Reveals through-bond proton-proton couplings, primarily used to identify adjacent protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure. They detect through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.[3][4] The choice between NOESY and ROESY depends on the molecular weight of the peptide; for small to medium-sized peptides where the NOE may be close to zero, ROESY is often preferred.
Experimental Protocols
A typical experimental protocol for the NMR analysis of a Tic-containing peptide is as follows:
Sample Preparation:
-
The synthetic peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O). The concentration is typically in the range of 1-5 mM.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.
NMR Data Acquisition:
-
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D TOCSY spectra are typically acquired with a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.
-
2D NOESY/ROESY spectra are acquired with mixing times ranging from 150 to 400 ms to observe both short- and long-range NOEs. A series of mixing times can help in building up a more accurate set of distance restraints.
Data Processing and Analysis:
-
The acquired data is processed using software such as TopSpin, NMRPipe, or similar programs. This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance assignment is performed by systematically identifying the spin systems in the TOCSY spectrum and then connecting them sequentially using the NOESY/ROESY spectra.
-
The intensities of the NOE/ROE cross-peaks are converted into upper distance restraints.
-
These distance restraints, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Comparative Analysis: Tic vs. Proline Residues
The primary difference in the NMR analysis of peptides containing Tic versus Proline lies in the conformational constraints they impose and the resulting NMR parameters.
| Feature | Tic-Containing Peptides | Proline-Containing Peptides |
| Backbone Flexibility | Highly restricted due to the bicyclic nature of the Tic residue. This leads to a more defined and stable conformation. | Restricted, but allows for cis-trans isomerization around the X-Pro peptide bond, leading to multiple conformations in solution.[5][6] |
| ¹H NMR Spectrum | Generally shows well-dispersed amide proton signals, indicative of a well-ordered structure. The Tic side-chain protons appear in the aromatic and aliphatic regions. | Often displays two sets of resonances for residues preceding the proline, corresponding to the cis and trans isomers. The intensity ratio of these peaks reflects the population of each isomer. |
| ¹³C NMR Spectrum | The chemical shifts of the Tic carbons are characteristic and can be used to confirm its incorporation and conformation. | The Cβ and Cγ chemical shifts of proline are particularly sensitive to the cis-trans isomerization, providing a clear diagnostic tool. |
| NOE/ROE Data | A rich network of NOEs is often observed due to the rigid structure, facilitating high-resolution structure determination. | Distinct sets of NOEs are observed for the cis and trans conformers, which need to be analyzed separately to model both states. |
| Conformational Preference | Strongly induces β-turn or helical conformations, depending on the surrounding sequence.[1] The side-chain conformation is typically restricted to a gauche(-) orientation.[1] | The trans conformation is generally favored, but the cis population can be significant depending on the preceding amino acid and solvent conditions.[5] Proline is a well-known breaker of α-helical and β-sheet structures and is often found in turns. |
Quantitative Data Comparison
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for Tic and Proline residues within a peptide sequence. It is important to note that these values can vary depending on the specific peptide sequence, solvent, and temperature.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)
| Proton | Tic Residue | Proline Residue |
| Hα | 4.0 - 5.0 | 4.2 - 4.6 |
| Hβ | 2.8 - 3.5 | 1.8 - 2.2 |
| Hγ | - | 1.9 - 2.3 |
| Hδ | - | 3.4 - 3.8 |
| Aromatic CH | 6.8 - 7.5 | - |
| CH₂ (isoquinoline) | 2.9 - 4.8 | - |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)
| Carbon | Tic Residue | Proline Residue |
| Cα | 55 - 60 | 60 - 63 |
| Cβ | 35 - 40 | 29 - 32 (trans), 31-34 (cis) |
| Cγ | - | 24 - 27 (trans), 22-25 (cis) |
| Cδ | - | 47 - 50 |
| C=O | 170 - 175 | 172 - 176 |
| Aromatic C | 125 - 140 | - |
| CH₂ (isoquinoline) | 28 - 45 | - |
Logical Relationships in Conformational Analysis
The process of determining the three-dimensional structure of a peptide from NMR data follows a logical progression, starting from the acquisition of raw data to the final refined structure.
Conclusion
The incorporation of the Tic residue provides a powerful tool for constraining peptide conformations, often leading to more defined and stable structures compared to the more flexible, yet still constrained, proline residue. NMR spectroscopy offers a comprehensive toolkit to characterize these structural differences in detail. The well-dispersed spectra and rich NOE patterns of Tic-containing peptides generally facilitate a more straightforward path to a high-resolution structure. In contrast, the analysis of proline-containing peptides requires careful consideration of the cis-trans isomeric states. A thorough understanding of the distinct NMR signatures of these and other constrained amino acids is essential for the rational design of next-generation peptide therapeutics.
References
- 1. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Fmoc-Tic-OH Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), into peptide structures is a key strategy in modern drug discovery to enhance potency, selectivity, and metabolic stability. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). Consequently, robust analytical techniques for the characterization of Fmoc-Tic-OH containing peptides are paramount. This guide provides a comparative analysis of the mass spectrometric characterization of this compound peptides, with a focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), and contrasts its performance with the tert-butyloxycarbonyl (Boc) protected alternative.
Comparative Analysis: this compound vs. Boc-Tic-OH in Mass Spectrometry
The choice of N-terminal protecting group can influence the mass spectrometric behavior of a peptide, affecting its ionization efficiency and fragmentation pattern. While direct quantitative comparisons for Tic-peptides are scarce in publicly available literature, general principles observed for Fmoc- and Boc-protected peptides can be extrapolated.
| Feature | This compound Peptides | Boc-Tic-OH Peptides | Rationale & Supporting Data |
| Ionization Efficiency (ESI+) | Generally good | Potentially higher | The acidic conditions used for Boc deprotection during synthesis result in a protonated N-terminus, which can enhance ionization efficiency in positive-mode ESI. While Fmoc-peptides also ionize well, the presence of the bulky, hydrophobic Fmoc group may slightly suppress ionization compared to the smaller Boc group, or the free amine of a fully deprotected peptide. |
| Precursor Ion Stability | High | High | Both protecting groups yield stable precursor ions under typical ESI conditions, suitable for subsequent tandem mass spectrometry analysis. |
| Characteristic Fragmentation (MS/MS) | Neutral loss of dibenzofulvene (178 Da) and subsequent CO2 (44 Da) from the Fmoc group is a hallmark. | Characteristic neutral losses of isobutylene (B52900) (56 Da) and/or tert-butanol (B103910) (74 Da) from the Boc group are predominant. | Fragmentation of the protecting group is a primary and diagnostic event in the MS/MS spectra of both Fmoc- and Boc-protected peptides. These characteristic losses are invaluable for identifying the presence and type of protecting group. |
| Peptide Backbone Fragmentation | Typically produces b- and y-type ions, providing sequence information. The presence of the rigid Tic residue can influence fragmentation pathways. | Also yields b- and y-type ions for sequence elucidation. The fragmentation pattern of the peptide backbone itself is generally independent of the N-terminal protecting group once it has fragmented. | The constrained nature of the Tic residue can lead to specific fragmentation patterns, including characteristic losses from the tetrahydroisoquinoline ring system. |
| Data Interpretation Complexity | The fragmentation of the Fmoc group adds complexity to the spectrum but also provides a clear diagnostic marker. | The simpler fragmentation of the Boc group can result in cleaner MS/MS spectra, potentially simplifying interpretation of the peptide backbone fragments. | The presence of multiple characteristic fragments from the protecting group can sometimes mask or complicate the identification of low-intensity peptide backbone fragments. |
Experimental Protocol: LC-MS/MS Characterization of this compound Peptides
This protocol provides a general framework for the analysis of this compound containing peptides. Optimization of specific parameters may be required depending on the peptide sequence and the instrumentation used.
1. Sample Preparation (from Solid-Phase Synthesis Resin)
-
Objective: To cleave the peptide from the resin while retaining the Fmoc group and prepare it for LC-MS analysis.
-
Materials:
-
Peptide-resin (~5 mg)
-
Cleavage cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Precipitation solvent: Cold diethyl ether
-
Reconstitution solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
-
Procedure:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (1 mL) to the resin and gently agitate for 30 minutes at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and repeat the centrifugation.
-
Dry the peptide pellet under a stream of nitrogen.
-
Reconstitute the peptide in the reconstitution solvent to a final concentration of approximately 1 mg/mL.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Electrospray Ionization (ESI) source
-
Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
-
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.
-
Visualizing Experimental and Logical Workflows
Caption: Experimental workflow for the characterization of this compound peptides.
Caption: Characteristic fragmentation of an this compound peptide in ESI-MS/MS.
A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthetic peptides, with a special focus on peptides incorporating the constrained, non-proteinogenic amino acid, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The inclusion of Tic can significantly alter a peptide's physicochemical properties, thereby influencing its chromatographic behavior. Understanding these differences is crucial for developing robust analytical methods for this important class of peptidomimetics.
Introduction: The Impact of Constrained Amino Acids on Peptide Analysis
Synthetic peptides are a cornerstone of modern drug discovery and development. Their purity is a critical quality attribute that directly impacts experimental outcomes, efficacy, and safety. HPLC, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for peptide purity analysis.[1]
The incorporation of constrained amino acids like Tic is a common strategy to enhance peptide stability, receptor affinity, and bioavailability.[2][3] Tic, with its rigid bicyclic structure, imparts a significant conformational constraint on the peptide backbone. This rigidity, along with its inherent hydrophobicity, presents unique challenges and considerations for HPLC method development compared to flexible, linear peptides or those containing more common cyclic amino acids like proline.
This guide compares the HPLC analysis of three model hexapeptides to illustrate the impact of Tic on retention time, peak shape, and overall purity assessment.
-
Peptide A (Standard): H-Ala-Val-Gly-Leu-Ile-Phe-OH
-
Peptide B (Proline-containing): H-Ala-Val-Pro-Leu-Ile-Phe-OH
-
Peptide C (Tic-containing): H-Ala-Val-Tic-Leu-Ile-Phe-OH
Comparative Analysis of HPLC Methods
The primary challenge in analyzing Tic-containing peptides lies in its increased hydrophobicity and rigidity compared to standard amino acids. This often results in longer retention times and can potentially lead to broader peaks if the chromatographic conditions are not optimized.
Chromatographic Behavior
The introduction of Tic into a peptide sequence generally leads to a significant increase in retention time on a reversed-phase column due to the hydrophobic nature of the tetrahydroisoquinoline ring system.[3] The rigid structure of Tic can also influence how the peptide interacts with the stationary phase, which may affect peak symmetry. In contrast, proline introduces a "kink" in the peptide backbone but is less hydrophobic than Tic. A standard linear peptide will typically have the shortest retention time of the three.
Method Development Considerations
For Tic-containing peptides, a shallower gradient and a stronger organic mobile phase may be necessary to ensure elution within a reasonable timeframe and to achieve good peak shape. The choice of ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), can also significantly impact selectivity and resolution.
Experimental Protocols
Detailed methodologies for the HPLC purity analysis of the three model peptides are provided below.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Peptide Samples: Lyophilized powder of Peptides A, B, and C.
Sample Preparation
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
For Peptide A (Standard): 10-50% Mobile Phase B over 20 minutes.
-
For Peptide B (Proline-containing): 15-55% Mobile Phase B over 20 minutes.
-
For Peptide C (Tic-containing): 25-65% Mobile Phase B over 20 minutes.
-
Results and Discussion
The following table summarizes the hypothetical, yet expected, results from the HPLC analysis of the three model peptides.
Table 1: Comparative HPLC Data for Model Peptides
| Parameter | Peptide A (Standard) | Peptide B (Proline-containing) | Peptide C (Tic-containing) |
| Retention Time (min) | 12.5 | 14.2 | 18.8 |
| Purity (%) | 98.5 | 98.2 | 97.9 |
| Tailing Factor | 1.1 | 1.2 | 1.4 |
| Resolution (Main Peak) | > 2.0 | > 2.0 | > 2.0 |
The data clearly illustrates that the incorporation of Tic (Peptide C) leads to a significantly longer retention time compared to the standard peptide (Peptide A) and the proline-containing peptide (Peptide B). This is attributed to the increased hydrophobicity of the Tic residue. The tailing factor for Peptide C is also slightly higher, suggesting that further method optimization, such as adjusting the mobile phase pH or using a different ion-pairing agent, could be beneficial for improving peak symmetry.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical considerations in developing an HPLC method for peptides with constrained amino acids.
References
A Comparative Guide to the Enzymatic Stability of Tic-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids is a key strategy in modern peptide drug design to overcome the inherent limitations of native peptides, primarily their poor enzymatic stability. One such unnatural amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has garnered significant attention. Tic is a conformationally restricted analog of phenylalanine and a surrogate for proline, and its incorporation into peptide sequences can confer remarkable resistance to enzymatic degradation, thereby enhancing pharmacokinetic profiles.[1] This guide provides an objective comparison of the enzymatic stability of Tic-modified peptides with their native counterparts and other modification strategies, supported by experimental data and detailed protocols.
Comparative Stability Analysis
The rigid structure of the Tic residue sterically hinders the approach of proteases, effectively shielding the adjacent peptide bonds from enzymatic cleavage. This modification is particularly effective against degradation by various peptidases, including aminopeptidases, carboxypeptidases, and endopeptidases like trypsin and chymotrypsin.[2][3]
| Peptide Type | Modification Strategy | Primary Degradation Enzymes | Expected Half-Life (in serum/plasma) | Key Advantages | Key Disadvantages |
| Native Peptide | None | Aminopeptidases, Carboxypeptidases, Endopeptidases (e.g., Trypsin, Chymotrypsin) | Very Short (minutes) | High biological activity (unmodified) | Rapid degradation, poor bioavailability |
| Tic-Modified Peptide | Incorporation of Tic residue | Reduced susceptibility to most peptidases | Significantly Increased (hours to days) | High enzymatic stability, improved pharmacokinetics, potential for enhanced receptor affinity | Can sometimes alter biological activity, synthesis can be more complex and costly |
| D-Amino Acid Substituted Peptide | Replacement of L-amino acids with D-isomers | Reduced susceptibility to most peptidases | Significantly Increased (hours to days) | High enzymatic stability | Can significantly reduce or abolish biological activity, potential for immunogenicity |
| N-Terminal Acetylation | Acetyl group added to the N-terminus | Resistant to aminopeptidases | Moderately Increased | Prevents degradation from the N-terminus | No protection against endopeptidases or carboxypeptidases |
| C-Terminal Amidation | Amide group added to the C-terminus | Resistant to carboxypeptidases | Moderately Increased | Prevents degradation from the C-terminus | No protection against endopeptidases or aminopeptidases |
| Cyclized Peptide | Head-to-tail or side-chain cyclization | Reduced susceptibility to exopeptidases | Significantly Increased | High stability, constrained conformation can increase potency | Can be difficult to synthesize, may have altered cell permeability |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation Assay
This protocol outlines a general method to assess the enzymatic stability of a Tic-modified peptide compared to its native counterpart in the presence of a specific protease (e.g., trypsin, chymotrypsin) or a complex biological matrix like human serum.
Materials:
-
Tic-modified peptide
-
Native peptide (control)
-
Protease of interest (e.g., Trypsin, Chymotrypsin) or pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the Tic-modified and native peptides in PBS at a concentration of 1 mg/mL.
-
Enzyme/Serum Preparation: Prepare a stock solution of the desired protease in the appropriate buffer or thaw pooled human serum at 37°C.
-
Reaction Initiation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution or human serum to a final peptide concentration of 100 µg/mL. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution (10% TFA).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of remaining intact peptide at each time point. The identity of the peptide and its degradation products can be confirmed by MS.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t½) of each peptide.
Visualizations
Logical Workflow for Assessing Enzymatic Stability
Caption: Workflow for enzymatic stability assessment.
Enzymatic Degradation Pathway of a Peptide
Caption: Enzymatic degradation pathways of peptides.
References
A Comparative Guide to the Efficacy of Coupling Methods for Fmoc-Tic-OH
For researchers, scientists, and professionals in drug development, the efficient incorporation of sterically hindered amino acids like Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH) is a critical step in solid-phase peptide synthesis (SPPS). The bulky nature of the Tic residue can significantly impede coupling reactions, leading to lower yields, incomplete reactions, and potential racemization. The choice of coupling reagent is therefore paramount to the success of the synthesis. This guide provides an objective comparison of common coupling methods for this compound, supported by extrapolated experimental data from similarly hindered amino acids, to facilitate the selection of the most effective strategy.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent for a sterically hindered amino acid like this compound is determined by its reactivity and its ability to minimize side reactions, particularly racemization. The following table summarizes the performance of several classes of coupling reagents. The quantitative data presented is extrapolated from studies on other sterically hindered amino acids and serves as a representative comparison.[1]
| Coupling Reagent Class | Specific Reagent | Typical Coupling Time (min) | Representative Purity (%) | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC/HOBt | 60 - 120 | ~95 | Cost-effective, low risk of guanidinylation.[1] | Slower reaction rates, potential for N-acylurea formation. |
| Phosphonium (B103445) Salts | PyBOP | 30 - 120 | ~98 | Rapid and efficient, low racemization.[2] | Byproducts can be difficult to remove in solution-phase synthesis. |
| Aminium/Uronium Salts | HBTU | 10 - 60 | ~98.5 | Fast and efficient, widely used.[3] | Potential for guanidinylation if used in excess. |
| Aminium/Uronium Salts | HATU | 5 - 30 | >99 | Highly reactive, excellent for hindered couplings, minimizes racemization.[4] | Higher cost. |
| Aminium/Uronium Salts | COMU | 5 - 30 | >99 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[5] | Higher cost. |
Key Observations:
-
For sterically hindered amino acids like this compound, the more reactive aminium/uronium salt-based reagents such as HATU and COMU generally provide the highest coupling efficiency and crude purity, especially with shorter reaction times.[4][5]
-
PyBOP , a phosphonium salt, offers a good balance of efficiency and cost, with the added benefit of avoiding the carcinogenic byproducts associated with its predecessor, BOP.[2]
-
While cost-effective, carbodiimide-based methods like DIC/HOBt are generally slower and may result in lower purity for challenging couplings involving this compound.[1]
-
Minimizing racemization is a critical consideration. The use of additives like HOBt or HOAt is crucial when using carbodiimides.[6] For aminium/uronium salts, the choice of base is important, with more sterically hindered bases like 2,4,6-collidine sometimes being preferred over DIPEA to reduce racemization.[7]
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide using representative reagents from each class. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Coupling using DIC/HOBt
This protocol utilizes a carbodiimide (B86325) activator with an additive to suppress racemization.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit or equivalent method for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
Protocol 2: Coupling using PyBOP
This protocol employs a phosphonium salt-based reagent known for its efficiency.[2]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Activation and Coupling: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, the reaction time may need to be extended.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times).
Protocol 3: Coupling using HATU
This protocol utilizes a highly reactive aminium salt, ideal for difficult couplings.[4]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Activation and Coupling: In a separate vessel, dissolve this compound (1.5-2 equivalents), HATU (1.5-2 equivalents), and a base such as DIPEA or 2,4,6-collidine (3-4 equivalents) in DMF. Pre-activation for a few minutes is common before adding the mixture to the resin. Add the activated amino acid solution to the deprotected resin.
-
Incubation: Coupling times are typically shorter than with PyBOP, often ranging from 5 to 30 minutes.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
-
Washing: Follow the washing procedure from the PyBOP protocol.
Visualizing the Workflow
The following diagrams illustrate the key steps in the coupling process.
Caption: General mechanism of this compound coupling.
Caption: Workflow of a single Fmoc-SPPS cycle.
References
A Researcher's Guide to Validating Tic Incorporation: Amino Acid Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals engineering novel peptides, the precise confirmation of unnatural amino acid incorporation is paramount. This guide provides an objective comparison of traditional amino acid analysis with modern analytical techniques for the validation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) incorporation into peptide sequences. We present supporting experimental insights and detailed protocols to inform your selection of the most suitable validation strategy.
The deliberate inclusion of conformationally constrained unnatural amino acids like Tic is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics.[1] Verifying the successful incorporation of these synthetic residues is a critical step in the quality control and characterization of these novel biomolecules. While classical amino acid analysis remains a widely used technique, alternative methods such as mass spectrometry offer distinct advantages in terms of sensitivity and direct sequence information.
Comparative Analysis of Validation Methodologies
Here, we compare the performance of amino acid analysis with two primary alternatives: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Edman Degradation.
| Feature | Amino Acid Analysis (AAA) | LC-MS/MS | Edman Degradation |
| Principle | Quantifies constituent amino acids after complete peptide hydrolysis. | Measures the mass-to-charge ratio of the intact peptide and its fragments to determine sequence and modifications. | Sequential removal and identification of N-terminal amino acids. |
| Tic Identification | Indirectly confirmed by the presence and stoichiometric amount of the Tic residue in the hydrolysate. | Directly confirms the mass of the Tic-containing peptide and pinpoints its location within the sequence through fragmentation analysis. | Can identify Tic if a corresponding PTH-Tic standard is available for comparison. |
| Quantification | Provides the molar ratio of all amino acids, allowing for the quantification of Tic incorporation. | Can provide relative quantification, and absolute quantification with the use of stable isotope-labeled internal standards. | Primarily a qualitative sequencing technique, though quantitative analysis is possible.[2] |
| Sensitivity | Typically in the nanomole range. | High sensitivity, often in the picomole to femtomole range. | Requires 10-100 picomoles of peptide. |
| Sample Purity Requirement | High purity is essential as all components will be hydrolyzed and analyzed. | Can tolerate some impurities, as analysis is mass-selective. | High purity is required for unambiguous sequencing. |
| Information Provided | Amino acid composition. | Molecular weight, amino acid sequence, and location of modifications. | N-terminal amino acid sequence. |
| Limitations | Does not provide sequence information. The stability of Tic under harsh hydrolysis conditions must be considered (see note below). | May not be suitable for complex mixtures without prior separation. | Not effective for N-terminally blocked peptides and has a limited read length (typically <30-50 residues). |
| Throughput | Moderate, with hydrolysis being a time-consuming step. | High-throughput capabilities. | Low throughput due to the sequential nature of the analysis. |
A Note on Tic Stability in Acid Hydrolysis: While specific quantitative recovery data for Tic under standard acid hydrolysis conditions (6N HCl, 110°C, 24 hours) is not extensively documented in publicly available literature, studies on structurally related β-amino acids suggest high stability under these conditions.[3] For the purpose of this guide, we will assume a high recovery rate for Tic, comparable to other stable, non-natural amino acids. However, it is crucial for researchers to empirically determine the recovery of Tic using a pure standard under their specific hydrolysis conditions to ensure accurate quantification.
Experimental Protocols
Key Experiment: Validation of Tic Incorporation via Amino Acid Analysis
This protocol outlines the necessary steps for determining the amino acid composition of a Tic-containing peptide.
1. Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 200-500 µL of 6 N hydrochloric acid (HCl). For peptides susceptible to oxidation, the addition of a scavenger like phenol (B47542) (1% v/v) is recommended.
-
Freeze the sample in liquid nitrogen, evacuate the tube to a high vacuum, and seal it.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, cool the tube, carefully open it, and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the amino acid hydrolysate in a loading buffer compatible with the amino acid analyzer (e.g., a pH 2.2 sodium citrate (B86180) buffer).
2. Amino Acid Derivatization (Pre-column):
-
To a known aliquot of the hydrolysate, add the derivatizing agent according to the manufacturer's protocol. A common agent is phenylisothiocyanate (PITC), which reacts with the free amino groups of the amino acids.
-
The reaction creates phenylthiocarbamyl (PTC) amino acid derivatives, which are UV-active and can be readily detected by HPLC.
3. Chromatographic Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Separate the PTC-amino acids using a gradient elution program, typically with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).
-
Monitor the elution of the PTC-amino acids using a UV detector at 254 nm.
-
A standard mixture of amino acids, including a known amount of a Tic standard, must be derivatized and run under the same conditions to create a calibration curve for each amino acid.
4. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each amino acid by integrating the peak areas and comparing them to the calibration curves.
-
Calculate the molar ratios of the amino acids and compare them to the expected ratios based on the peptide's sequence to confirm the successful incorporation of Tic.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the validation of Tic incorporation using amino acid analysis.
Conclusion
The choice of analytical method for validating Tic incorporation depends on the specific requirements of the research. Amino acid analysis provides a robust and quantitative assessment of the overall amino acid composition, making it a valuable tool for confirming the presence of Tic in the correct stoichiometry. However, for unambiguous sequence confirmation and localization of the unnatural amino acid, the high sensitivity and detailed structural information offered by LC-MS/MS make it an indispensable and often preferred technique in modern peptide research. For N-terminal sequencing of shorter peptides, Edman degradation remains a viable, albeit less common, option. A comprehensive validation strategy may involve the use of orthogonal methods, such as employing both amino acid analysis and LC-MS/MS, to provide the highest level of confidence in the integrity of the synthesized Tic-containing peptide.
References
- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Peptide Architectures: A Comparative Guide to the Structural Analysis of Tic-Induced Turns by Circular Dichroism
For researchers, scientists, and drug development professionals navigating the intricate world of peptide conformation, understanding the structural implications of incorporating non-native amino acids is paramount. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy in the analysis of β-turns induced by 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), benchmarked against other analytical techniques and turn-inducing residues.
The strategic introduction of conformationally constrained amino acid analogs, such as Tic, is a cornerstone of modern peptidomimetic design. Tic residues are well-regarded for their propensity to nucleate β-turn structures, which are critical for molecular recognition, stability, and biological activity. Among the array of biophysical techniques available, circular dichroism stands out as a rapid, non-destructive method for assessing the secondary structure of peptides in solution.[1] This guide delves into the application of CD spectroscopy to elucidate the conformational landscape of Tic-containing peptides, offering a comparative analysis with other methodologies and providing detailed experimental protocols to support your research endeavors.
The Signature of a Turn: Deciphering CD Spectra
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] For peptides, the amide backbone chromophores give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm), which are exquisitely sensitive to the peptide's secondary structure.[1] While α-helices and β-sheets have well-defined and easily recognizable CD signatures, the spectra of β-turns are more varied and can be influenced by the specific type of turn (e.g., Type I, II, I', II') and the constituent amino acids.[2][3]
Generally, a Type I β-turn, often induced by L-Proline, and a Type II' β-turn, which can be promoted by a D-amino acid followed by a Gly or Pro, can exhibit CD spectra with some similarities to an α-helix, featuring negative bands around 208 and 222 nm.[1] Conversely, a Type II β-turn, often characterized by a Pro-D-Ala sequence, displays a distinct spectrum with positive bands around 230 nm and 202 nm.[3] The incorporation of the rigid Tic residue is known to strongly favor a specific type of β-turn, and its CD spectrum is expected to reflect this conformational preference.
Performance Comparison: Tic-Induced Turns vs. Other Turn Mimetics
The choice of a turn-inducing residue can significantly impact the conformational purity and stability of a peptide. Here, we compare the structural features of turns induced by Tic with those induced by the commonly used Proline residue, as analyzed by CD spectroscopy and complemented by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Tic-Induced Turn | L-Proline-Induced Turn | D-Proline-Glycine-Induced Turn | Analytical Method(s) |
| Predominant Turn Type | Highly constrained, often favoring a specific β-turn conformation. | Typically induces Type I or Type II β-turns. | Known to nucleate well-defined Type II' β-turns.[4] | NMR Spectroscopy, X-ray Crystallography |
| Conformational Rigidity | High due to the fused ring system. | Moderately restricted. | High, promotes stable hairpin structures.[4] | CD Spectroscopy, Molecular Dynamics |
| Characteristic CD Signal | Expected to show a well-defined spectrum indicative of a high population of a single turn conformation. | Can be a mixture of turn types, leading to a more complex or averaged CD spectrum. | Often results in a single negative CD band around 216 nm in methanol, indicative of a β-hairpin.[5] | Circular Dichroism Spectroscopy |
In-Depth Analysis: CD Spectroscopy vs. Alternative Methods
While CD spectroscopy provides a rapid assessment of the overall secondary structure, a comprehensive understanding often requires complementary techniques.
| Analytical Technique | Strengths | Limitations | Application to Tic-Turns |
| Circular Dichroism (CD) | - Rapid and non-destructive. - Requires small sample amounts. - Sensitive to changes in conformation.[1] | - Provides global, averaged structural information. - Deconvolution of spectra for precise quantification can be challenging. | Ideal for initial screening of Tic-peptide folding, assessing conformational stability under different conditions, and comparing the overall structure with other peptide analogs. |
| Nuclear Magnetic Resonance (NMR) | - Provides high-resolution, atomic-level structural information. - Can identify specific hydrogen bonds and determine dihedral angles, confirming turn type.[6] | - Requires larger sample quantities and isotopic labeling for larger peptides. - Data acquisition and analysis are time-consuming. | Essential for definitively identifying the type of β-turn induced by Tic and for providing detailed 3D structural models.[6] |
| X-ray Crystallography | - Yields precise, high-resolution 3D structures. | - Requires the growth of well-ordered crystals, which can be challenging for peptides. - The crystal structure may not always represent the solution conformation. | Provides the "gold standard" static picture of a Tic-induced turn if a crystal can be obtained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Sensitive to hydrogen bonding patterns. - Can be used in various environments, including membranes. | - Spectra can be complex and difficult to interpret for detailed structural analysis. | Can complement CD data by providing information on the hydrogen-bonding network within the Tic-induced turn. |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy of a Tic-Containing Peptide
This protocol outlines the general steps for acquiring a CD spectrum of a synthetic peptide containing a Tic residue.
1. Sample Preparation:
-
Peptide Synthesis and Purification: The Tic-containing peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Solvent Selection: Choose a solvent that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4; or trifluoroethanol (TFE) for inducing secondary structure). Ensure the peptide is fully soluble.
-
Concentration Determination: Accurately determine the peptide concentration. A typical concentration for CD analysis is in the range of 50-100 µM.[7]
2. Instrumentation and Data Acquisition:
-
Spectropolarimeter: Use a calibrated spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is commonly used.[7]
-
Parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 s
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.[7]
-
-
Blank Correction: Acquire a spectrum of the solvent blank under the same conditions and subtract it from the peptide spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the structural analysis of a Tic-induced turn using circular dichroism.
Logical Framework for Structural Elucidation
The following diagram outlines the logical progression from peptide design to structural characterization, emphasizing the role of CD spectroscopy.
References
- 1. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 2. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Circular dichroism - Wikipedia [en.wikipedia.org]
- 6. NMR and circular dichroism studies on the conformation of a 44-mer peptide from a CD4-binding domain of human immunodeficiency virus envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
Safety Operating Guide
Proper Disposal of Fmoc-Tic-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Fmoc-Tic-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of this compound and the associated waste streams generated during its use in peptide synthesis. Adherence to these procedures will mitigate risks and ensure a safe and compliant laboratory environment.
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][2] This approach ensures the highest level of safety and regulatory compliance. Do not dispose of this compound down the drain or in regular trash.[2]
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if dust is generated. |
II. Disposal of Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Step-by-Step Procedure for Solid Waste:
-
Collection: Collect all solid waste of this compound, including empty containers and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant"), and the date the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.[1]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Follow all institutional and local regulations for hazardous waste disposal.
III. Disposal of Waste Streams from Peptide Synthesis
The use of this compound in solid-phase peptide synthesis (SPPS) generates various liquid waste streams that must be managed as hazardous waste. The primary principle of proper waste management is segregation.[3] Mixing different waste streams can lead to hazardous reactions and complicates the disposal process.[3]
Typical Waste Streams in Fmoc-SPPS:
| Waste Stream | Description | Disposal Procedure |
| Halogenated Solvents | Primarily dichloromethane (B109758) (DCM), used for washing the resin.[3] | Collect in a designated, clearly labeled "Halogenated Waste" container. |
| Non-Halogenated Solvents | Includes dimethylformamide (DMF), used as a reaction solvent.[3] | Collect in a separate, clearly labeled "Non-Halogenated Waste" container. |
| Basic Waste | Solutions containing piperidine (B6355638) (typically 20% in DMF) used for the removal of the Fmoc protecting group.[3] | Collect in a dedicated container labeled "Piperidine Waste" or "Basic Waste."[3] Some institutions may require neutralization before collection; this should only be done by trained personnel following an approved protocol. |
| Acidic Waste | Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the synthesized peptide from the resin support.[3] | Collect in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."[3] Due to its high corrosivity, TFA waste often requires neutralization to a pH between 6 and 8 before disposal. This should be done following a specific, approved protocol in a chemical fume hood.[3] |
| Solid Waste | The used resin support after peptide cleavage, as well as contaminated consumables. | Collect in the designated solid hazardous waste container. |
IV. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Tic-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Fmoc-Tic-OH, a key building block in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, or (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a non-hazardous substance in its solid form. However, proper handling and disposal are crucial to prevent potential irritation and ensure a safe laboratory environment. The primary risks associated with Fmoc-protected amino acids arise during the deprotection step, which often involves the use of piperidine (B6355638), a hazardous base.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield should be worn to protect against dust particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved N95 respirator is recommended to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both experimental success and laboratory safety. The following workflow outlines the key steps from preparation to the initiation of the coupling reaction in solid-phase peptide synthesis.
Storage and Disposal Plan
Proper storage and disposal of this compound and its associated waste are critical for maintaining a safe and compliant laboratory.
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Recommended storage temperature is between 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
The primary principle for the disposal of this compound and related waste is to treat it as hazardous chemical waste.
Solid Waste Disposal:
-
Collection: All solid waste, including unused or expired this compound, contaminated weighing paper, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and any associated hazards.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
Liquid Waste Disposal:
Liquid waste generated during the peptide synthesis process, particularly from the deprotection step using piperidine in a solvent like DMF, is considered hazardous.
-
Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container should be labeled "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection").
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures:
-
Spills: In the event of a spill, avoid dust formation.[1] Wear appropriate PPE, collect the spilled material, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] In all cases of significant exposure, seek immediate medical attention.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
